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Core Science & Biosynthesis

Foundational

Comprehensive Characterization of 1-Aminocyclobutanecarboxamide: NMR Spectroscopy and Mass Spectrometry Workflows

Executive Summary 1-Aminocyclobutanecarboxamide (often handled as its hydrochloride salt) is a highly polar, non-natural cyclic amino acid derivative. The rigid conformational constraint imposed by its cyclobutane ring m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Aminocyclobutanecarboxamide (often handled as its hydrochloride salt) is a highly polar, non-natural cyclic amino acid derivative. The rigid conformational constraint imposed by its cyclobutane ring makes it an invaluable building block in medicinal chemistry, specifically in the design of peptidomimetics and small-molecule kinase inhibitors. Notably, it serves as a critical intermediate in the synthesis of spleen tyrosine kinase (Syk) inhibitors, which are actively investigated for the treatment of arteriosclerosis and immune-mediated diseases[1].

Because this molecule lacks a strong UV chromophore and exhibits complex conformational dynamics, rigorous structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). This whitepaper provides an in-depth, causality-driven guide to the spectral elucidation and analytical workflows required to characterize 1-aminocyclobutanecarboxamide.

Structural Dynamics & Analytical Causality

The Cyclobutane Core

The cyclobutane ring is not planar; it rapidly flips between two equivalent puckered conformations at room temperature. While this flipping averages the signals of the methylene protons, the asymmetric substitution at the C1 position (bearing both an amine and a carboxamide group) breaks the symmetry between the "top" and "bottom" faces of the ring.

  • Causality in NMR: Because of this broken symmetry, the geminal protons at C2 and C4 are diastereotopic. They do not appear as simple triplets but rather as complex, second-order multiplets due to strong geminal and vicinal spin-spin couplings.

The Carboxamide Bond
  • Causality in NMR: The C-N bond of the carboxamide group (-CONH₂) possesses partial double-bond character due to resonance. This restricts free rotation around the bond on the NMR timescale. Consequently, the two protons of the primary amide experience different magnetic environments—one is cis to the carbonyl oxygen, and the other is trans. This results in two distinct, broad singlet peaks in the ¹H NMR spectrum rather than a single integrated peak.

Data Presentation: Spectral Assignments

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)

Note: Data represents the free base. If analyzing the commercially prevalent hydrochloride salt[1], the -NH₂ signal will shift to ~8.5 ppm as an -NH₃⁺ integration of 3H, and C1 will shift slightly upfield.

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Structural Assignment / Notes
C=O --177.2Carbonyl carbon; heavily deshielded.
C1 --62.4Quaternary carbon; deshielded by N and O.
C2 / C4 2.25 - 2.45Multiplet, 4H32.1Diastereotopic methylene protons.
C3 1.75 - 1.90Multiplet, 2H15.3Methylene protons furthest from C1.
-CONH₂ 7.30, 6.95Broad singlets, 1H each-Restricted rotation yields two distinct signals.
-NH₂ 2.15Broad singlet, 2H-Primary amine; exchangeable in D₂O.
Table 2: High-Resolution ESI-MS/MS Fragmentation Data (Positive Ion Mode)
Ion Typem/z (Theoretical)FormulaNeutral LossMechanistic Driver
[M+H]⁺ 115.1004[C₅H₁₁N₂O]⁺-Protonation of the basic primary amine.
Fragment 1 98.0738[C₅H₈NO]⁺-17.0265 (NH₃)Expulsion of ammonia, stabilized by cyclobutyl cation formation.
Fragment 2 72.0925[C₄H₁₀N]⁺-43.0078 (HNCO)Loss of isocyanic acid from the carboxamide group.
Fragment 3 55.0547[C₄H₇]⁺-60.0457 (Total)High-energy retro-[2+2] cyclobutane ring cleavage.

Experimental Protocols (Self-Validating Systems)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the causality behind the parameter choice.

Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of 1-aminocyclobutanecarboxamide in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ because the molecule is highly polar and virtually insoluble in non-polar solvents.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire at 400 MHz with 16 scans. Use a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with a minimum of 1024 scans. Critical Step: Extend the relaxation delay (D1) to 3–5 seconds.

    • Causality: The quaternary C1 carbon lacks attached protons to facilitate dipole-dipole relaxation, leading to a significantly longer T₁ relaxation time. Failing to extend the delay will result in the C1 peak "disappearing" into the baseline noise.

  • System Validation: The protocol validates itself through integral mass balance. The sum of the integrated ¹H signals must exactly equal 10. Any deviation indicates co-eluting protonated impurities or incomplete solvent suppression.

Protocol B: LC-MS/MS Fragmentation Workflow
  • Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) rather than a standard C18.

    • Causality: 1-Aminocyclobutanecarboxamide has a negative cLogP. On a standard reversed-phase C18 column, it will fail to retain and elute in the void volume, where ion suppression from matrix salts is maximal.

  • Mobile Phase: Solvent A: 10 mM Ammonium Formate in H₂O (pH 3.0). Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV.

    • Causality: The primary amine is highly basic and readily accepts a proton in the acidic mobile phase, making positive-mode Electrospray Ionization (ESI+) the most sensitive detection method.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp of 10–30 eV using Nitrogen as the collision gas to generate the fragmentation pattern outlined in Table 2.

  • System Validation: Mass accuracy must be validated against a known calibrant (e.g., Leucine Enkephalin). The observed [M+H]⁺ mass must fall within <5 ppm of the theoretical 115.1004 m/z.

Visualizations of Analytical Workflows

Workflow Start 1-Aminocyclobutanecarboxamide Sample NMR_Prep NMR Prep (DMSO-d6 + TMS) Start->NMR_Prep MS_Prep LC-MS Prep (HILIC Mobile Phase) Start->MS_Prep NMR_Acq 1D & 2D NMR Acquisition NMR_Prep->NMR_Acq MS_Acq ESI-QTOF MS/MS Acquisition MS_Prep->MS_Acq Data_Int Data Integration & Structural Elucidation NMR_Acq->Data_Int MS_Acq->Data_Int

Fig 1. Integrated NMR and LC-MS/MS analytical workflow for structural validation.

Fragmentation M [M+H]+ m/z 115.10 F1 [M+H - NH3]+ m/z 98.07 M->F1 -NH3 (-17 Da) F2 [M+H - HNCO]+ m/z 72.09 M->F2 -HNCO (-43 Da) F3 Cyclobutane Cleavage m/z 55.05 F1->F3 -HNCO (-43 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation fragmentation pathways.

References

  • Title: US9359308B2 - Pyrazine kinase inhibitors Source: Google Patents URL
  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: ScienceDirect / Elsevier URL: [Link]

  • Title: Mass Spectrometry: A Textbook (3rd Edition) Source: SpringerLink URL: [Link]

Sources

Exploratory

Introduction: Unraveling the Role of 1-Aminocyclobutanecarboxamide in Neuroscience Research

An In-Depth Technical Guide to the Mechanism of Action of 1-Aminocyclobutanecarboxamide (ACBC) in Biochemical Pathways 1-Aminocyclobutanecarboxamide (ACBC) is a synthetic cyclic amino acid analogue that has carved a nich...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Aminocyclobutanecarboxamide (ACBC) in Biochemical Pathways

1-Aminocyclobutanecarboxamide (ACBC) is a synthetic cyclic amino acid analogue that has carved a niche for itself as a valuable pharmacological tool in the field of neuroscience. Its significance lies in its specific interaction with a critical component of excitatory neurotransmission: the N-methyl-D-aspartate (NMDA) receptor. Unlike many research compounds that aim for maximal activation or complete inhibition, ACBC exhibits a more nuanced mechanism as a modulator of the NMDA receptor's glycine co-agonist site. This property makes it an invaluable probe for dissecting the complex processes of synaptic plasticity, excitotoxicity, and for exploring potential therapeutic avenues in neurological disorders characterized by glutamatergic dysregulation. This guide provides an in-depth exploration of ACBC's mechanism of action, grounded in experimental evidence and methodologies, to empower researchers in its effective application.

The Core Mechanism: A Tale of Two Binding Sites

The NMDA receptor is a unique ligand-gated ion channel. For it to open and allow the influx of Ca²⁺ and Na⁺, two conditions must be met: the binding of the primary neurotransmitter, glutamate, to its site on the GluN2 subunit, and the simultaneous binding of a co-agonist, typically glycine or D-serine, to its distinct site on the GluN1 subunit. ACBC's activity is centered entirely on this co-agonist site.

ACBC as a Modulator of the Glycine Binding Site

ACBC is best described as a partial agonist at the glycine binding site of the NMDA receptor.[1][2] This means that while it binds to the same site as the full agonists glycine and D-serine, it induces a submaximal conformational change in the receptor protein.[2] Consequently, the ion channel opens less frequently or for shorter durations compared to when a full agonist is bound.

This partial agonism has a dual functional consequence:

  • In the absence of glycine: ACBC can act as a weak activator of the NMDA receptor.

  • In the presence of saturating glycine concentrations: ACBC acts as a competitive antagonist. By occupying the binding site, it prevents the more efficacious full agonist (glycine) from binding, leading to a net reduction in NMDA receptor activity.[3]

This modulatory role is crucial for its observed physiological effects, particularly its anticonvulsant and neuroprotective properties.[4][5][6] By dampening, rather than completely blocking, NMDA receptor function, ACBC can reduce excitotoxic damage without the severe side effects associated with complete receptor blockade.

NMDA_Receptor_Mechanism Glutamate Glutamate Receptor Receptor Glutamate->Receptor:f0 Binds Ca_ion Ca_ion Receptor:f2->Ca_ion Opens Glycine Glycine Glycine->Receptor:f1 Binds (Strong Activation) ACBC ACBC ACBC->Receptor:f1 Binds (Weak Activation) Competes with Glycine

Biochemical and Cellular Consequences

The primary biochemical consequence of ACBC binding is the modulation of ion flux through the NMDA receptor channel. This has several downstream effects:

  • Reduction of Excitotoxicity: Excessive activation of NMDA receptors leads to massive Ca²⁺ influx, triggering cell death pathways. By reducing the overall channel opening probability in the face of high glutamate and glycine levels, ACBC can significantly mitigate this excitotoxic damage.[7]

  • Anticonvulsant Activity: The anticonvulsant action of ACBC and its derivatives is a direct result of dampening excessive excitatory neurotransmission that underlies seizure activity.[4][5] This effect generally parallels the compound's NMDA receptor antagonist activity.[4][5]

  • Receptor Desensitization: Studies have shown that sustained exposure to ligands acting at the glycine site, including ACBC, can lead to a desensitization of the NMDA receptor complex, making it less responsive to subsequent stimulation.[7] This may represent a long-term adaptive mechanism to reduce excitability.

Experimental Validation: Protocols and Rationale

The characterization of ACBC's mechanism of action relies on a suite of well-established experimental techniques. As a Senior Application Scientist, it is crucial to not just perform these experiments, but to understand why they are chosen and how they provide a self-validating picture of the compound's activity.

Electrophysiology: Direct Measurement of Receptor Function

Core Objective: To directly measure the effect of ACBC on the flow of ions through NMDA receptor channels.

Methodology: Whole-Cell Patch-Clamp Recordings

  • Cell Preparation: Culture primary neurons (e.g., rat hippocampal or cortical neurons) on glass coverslips. These neurons endogenously express functional NMDA receptors.

  • Recording Setup: Mount a coverslip onto the stage of an inverted microscope. Use a micromanipulator to approach a single neuron with a glass micropipette filled with an internal solution.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.

  • Voltage Clamp: Clamp the neuron's membrane potential at a negative voltage (e.g., -60 mV) to maintain a driving force for cation influx.

  • Drug Application: Using a rapid perfusion system, apply a solution containing a known concentration of NMDA (e.g., 100 µM) and a saturating concentration of glycine (e.g., 10 µM) to elicit a maximal current.

  • ACBC Application: Co-apply NMDA, glycine, and varying concentrations of ACBC to measure its inhibitory effect. To measure its partial agonist activity, apply NMDA in the presence of ACBC alone.

  • Data Analysis: Measure the peak amplitude of the inward current in each condition. Plot a dose-response curve to determine the IC₅₀ (for antagonism) or EC₅₀ (for agonism).

Causality and Trustworthiness: This technique provides the most direct functional readout of receptor activity. By controlling the voltage and the precise chemical environment, we can isolate the NMDA receptor-mediated currents and unambiguously attribute changes in current amplitude to the action of ACBC. The use of both agonist and antagonist protocols provides a self-validating system to confirm its partial agonist nature.

Patch_Clamp_Workflow A Culture Neurons on Coverslip B Establish Whole-Cell Patch-Clamp Configuration A->B C Voltage Clamp Cell (e.g., -60 mV) B->C D Perfuse with NMDA + Glycine (Baseline Maximal Current) C->D E Co-perfuse with NMDA + Glycine + ACBC (Measure Inhibition) C->E F Perfuse with NMDA + ACBC (Measure Partial Agonism) C->F G Record Inward Currents D->G E->G F->G H Analyze Data: Calculate IC₅₀ / EC₅₀ G->H

Radioligand Binding Assays: Quantifying Molecular Interaction

Core Objective: To determine the binding affinity (Kᵢ) of ACBC for the glycine site on the NMDA receptor.

Methodology: Competitive Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) rich in NMDA receptors and prepare a crude membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine), and varying concentrations of unlabeled ACBC.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter. The filters will trap the membranes (and any bound radioligand) while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity will decrease as the concentration of ACBC increases, because ACBC competes with the radioligand for the binding site. Plot the percentage of bound radioligand against the concentration of ACBC. Use this competition curve to calculate the IC₅₀, which can then be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Causality and Trustworthiness: This biochemical assay directly measures the physical interaction between ACBC and its target receptor. It provides a quantitative measure of affinity that is independent of downstream functional effects. When combined with electrophysiology data, it creates a powerful, self-validating narrative: the binding affinity should correlate with the concentrations required to see a functional effect.

Quantitative Data Summary
ParameterDescriptionTypical Value RangeExperimental Method
Binding Affinity (Kᵢ) Concentration of ACBC required to occupy 50% of the glycine binding sites at equilibrium.4 - 10 µMRadioligand Binding Assay
Functional IC₅₀ Concentration of ACBC that inhibits 50% of the maximal response to glycine.Varies with glycine concentrationWhole-Cell Patch-Clamp
Efficacy Maximal response as a percentage of the full agonist (glycine).Submaximal (<100%)Whole-Cell Patch-Clamp

Note: Absolute values can vary depending on experimental conditions, tissue preparation, and specific radioligand used.

Conclusion and Future Directions

1-Aminocyclobutanecarboxamide (ACBC) operates through a well-defined mechanism as a partial agonist at the glycine co-agonist site of the NMDA receptor. This interaction allows it to modulate, rather than simply block, the receptor's activity, leading to significant neuroprotective and anticonvulsant effects in preclinical models.[6] The experimental protocols detailed herein—electrophysiology for functional characterization and binding assays for molecular affinity—form the cornerstone of our understanding and provide a robust framework for future investigations.

Future research should focus on leveraging the structural insights gained from studying compounds like ACBC to design new modulators with improved pharmacokinetic profiles and greater subtype selectivity. While ACBC itself has a short half-life in vivo, its mechanism provides a compelling blueprint for the development of novel therapeutics for stroke, epilepsy, and other neurological disorders rooted in excitotoxicity.[3]

References

  • Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]

  • Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Sci-Hub. [Link]

  • Woodward, R. M., & Compton, R. P. (1994). Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. Neuroscience Letters, 171(1-2), 113-117. [Link]

  • Peterson, C., & Cotman, C. W. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400. [Link]

  • Triggle, D. J. (1992). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1157-1163. [Link]

  • Yamauchi, T., et al. (2003). Biochemical diversity among the 1-amino-cyclopropane-1-carboxylate synthase isozymes encoded by the Arabidopsis gene family. Journal of Biological Chemistry, 278(13), 11302-11308. [Link]

  • Sirin, N., et al. (2015). Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor. Journal of Biological Chemistry, 290(2), 1146-1156. [Link]

Sources

Foundational

The Role of 1-Aminocyclobutanecarboxamide and Ac4c in Unnatural Amino Acid Synthesis and Peptidomimetic Drug Discovery

Executive Overview The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug development. Native peptides, while highly selective, suffer from poor pharmacokinetic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug development. Native peptides, while highly selective, suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and conformational flexibility. To overcome this, medicinal chemists utilize Cα,α -dialkylated glycines—non-canonical amino acids that severely restrict the peptide backbone.

1-aminocyclobutanecarboxamide serves as a critical synthetic intermediate and structural pharmacophore in this domain. Through controlled hydrolysis, it yields 1-aminocyclobutane-1-carboxylic acid (Ac4c) , a highly constrained unnatural amino acid[1]. When incorporated into therapeutic peptides, Ac4c acts as a potent secondary structure inducer and a steric shield against proteases, fundamentally altering the pharmacokinetic landscape of peptide therapeutics[2].

Chemical Synthesis & Derivation Workflow

The synthesis of Ac4c and its Solid-Phase Peptide Synthesis (SPPS) ready derivatives relies heavily on the isolation of 1-aminocyclobutanecarboxamide. The most robust route is the Bucherer-Bergs multicomponent reaction , which provides excellent atom economy and scalability[1].

  • Hydantoin Formation: Cyclobutanone is reacted with potassium cyanide (KCN) and ammonium carbonate ((NH 4​ ) 2​ CO 3​ ) to form a spirohydantoin intermediate.

  • Amide Isolation: Mild alkaline hydrolysis of the hydantoin opens the ring, yielding 1-aminocyclobutanecarboxamide . In certain small-molecule drug discovery programs (such as Syk kinase inhibitors), this amide is isolated and used directly to cap molecular fragments.

  • Acid Conversion: For peptide synthesis, the amide undergoes strong acid hydrolysis (refluxing HCl) to yield the free carboxylic acid, Ac4c.

  • Fmoc Protection: The free amine of Ac4c is protected using Fmoc-OSu in mildly basic conditions, generating Fmoc-Ac4c-OH , the standard building block for SPPS.

Synthesis_Workflow A Cyclobutanone B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 C Spirohydantoin B->C D Mild Hydrolysis C->D NaOH (aq) E 1-Aminocyclobutane- carboxamide D->E F Strong Acid Hydrolysis E->F HCl, Reflux G Ac4c (Carboxylic Acid) F->G H Fmoc-OSu Protection G->H Base, Dioxane I Fmoc-Ac4c-OH (SPPS Ready) H->I

Chemical synthesis workflow from cyclobutanone to SPPS-ready Fmoc-Ac4c-OH.

Structural Biology & Conformational Dynamics

The utility of Ac4c lies in the physical strain of its 4-membered cyclobutane ring. In standard amino acids, the τ(N−Cα−C′) bond angle is roughly a regular tetrahedron (~109.5°). However, the internal strain of the cyclobutane ring pinches the Cβ−Cα−Cβ angle, forcing the external τ(N−Cα−C′) angle to significantly expand[3].

This expansion severely restricts the allowable Ramachandran dihedral angles ( ϕ,ψ ). Consequently, Ac4c acts as a powerful nucleator for specific secondary structures, predominantly β -turns and 310​ -helices [3].

Quantitative Data: Conformational Preferences of Acnc Residues

By varying the ring size of 1-aminocycloalkane-1-carboxylic acids (Acnc), researchers can precisely tune the induced secondary structure[2].

Non-Canonical Amino AcidRing SizePreferred Secondary StructureTypical Ramachandran Angles ( ϕ,ψ )
Ac3c 3-membered γ -turns ±90∘,0∘
Ac4c 4-membered β -turns, 310​ -helices ±60∘,±30∘
Ac5c 5-membered α -helices, 310​ -helices ±60∘,±30∘
Ac6c 6-membered α -helices, 310​ -helices ±60∘,±30∘

Therapeutic Application: Evasion of Proteolysis

A primary challenge in incretin-based therapies (e.g., GLP-1 agonists) is rapid degradation by Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 specifically recognizes and cleaves peptides containing Proline or Alanine at position 2, rendering native GLP-1 inactive within minutes.

By substituting the native L-Alanine at position 2 with Ac4c, medicinal chemists create a profound steric clash within the S1​ binding pocket of the DPP-4 enzyme. The bulky, dialkylated α -carbon of Ac4c physically prevents the enzyme from achieving the required transition state for amide bond hydrolysis.

Case Study: This exact mechanism is utilized in Survodutide (BI 456906) , a potent GCGR/GLP-1R dual agonist. The incorporation of Ac4c at position 2 confers near-total resistance to DPP-4, extending the drug's half-life to over 140 hours in canine models and enabling once-weekly dosing for obesity and NASH treatments[4].

DPP4_Mechanism cluster_native Native GLP-1 Peptide cluster_mimetic Survodutide (Peptidomimetic) N1 Position 2: L-Alanine N2 DPP-4 S1 Pocket Binding N1->N2 N3 Rapid N-terminal Cleavage N2->N3 N4 Receptor Inactive (t½ < 2 mins) N3->N4 M1 Position 2: Ac4c M2 Steric Clash in DPP-4 S1 Pocket M1->M2 M3 Proteolytic Resistance M2->M3 M4 GLP-1R / GCGR Activation (Extended Half-life) M3->M4

Mechanism of DPP-4 proteolytic resistance conferred by Ac4c substitution at position 2.

Self-Validating Experimental Protocol: SPPS with Fmoc-Ac4c-OH

Because Ac4c is an α,α -disubstituted amino acid, the extreme steric hindrance around the α -carbon severely impedes nucleophilic attack during peptide coupling. Standard coupling reagents (e.g., HBTU, DIC/HOBt) will result in high rates of deletion sequences. The following protocol utilizes highly reactive uronium salts and a self-validating analytical loop to ensure quantitative coupling.

Phase 1: Deprotection & Validation
  • Swelling: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Primary Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser (ninhydrin) test.

    • Causality: A positive (dark blue) result confirms the successful removal of the Fmoc group and the availability of free primary amines.

Phase 2: Sterically Hindered Coupling
  • Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-Ac4c-OH and 3.9 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Causality: HATU forms a highly reactive 7-aza-OBt active ester, which is mandatory for overcoming the steric bulk of the cyclobutane ring.

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at 45°C for 2 hours. (Elevated temperature increases the kinetics of hindered couplings).

  • Double Coupling: Drain the reaction vessel and repeat the activation and coupling step to ensure complete conversion.

Phase 3: Secondary Validation & Capping
  • Secondary Validation (Micro-cleavage): Because the Kaiser test can yield false negatives on sterically hindered secondary amines, remove a few beads of resin, cleave the peptide using a micro-TFA cocktail (95% TFA / 2.5% TIS / 2.5% H 2​ O) for 30 minutes, and analyze via LC-MS.

    • Causality: LC-MS provides definitive mass confirmation that the Ac4c residue has been successfully appended.

  • Capping: Once confirmed, treat the bulk resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

    • Causality: Capping permanently acetylates any trace unreacted amines, preventing the formation of difficult-to-separate deletion impurities in subsequent steps.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.MDPI.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.PubMed (Journal of Peptide Science).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.MDPI.
  • Survodutide sodium (BI 456906 sodium).MedChemExpress.

Sources

Exploratory

Crystallographic Data and 3D Conformation of 1-Aminocyclobutanecarboxamide: A Structural Blueprint for Peptidomimetics and Kinase Inhibitors

Executive Summary The rational design of modern therapeutics relies heavily on conformational restriction to enhance binding affinity and target selectivity. 1-Aminocyclobutanecarboxamide (1-ACBC-NH₂) and its parent acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern therapeutics relies heavily on conformational restriction to enhance binding affinity and target selectivity. 1-Aminocyclobutanecarboxamide (1-ACBC-NH₂) and its parent acid, 1-aminocyclobutanecarboxylic acid (Ac₄c), serve as premier non-proteinogenic building blocks in this paradigm. By introducing a rigid, puckered cyclobutane ring at the α -carbon, 1-ACBC-NH₂ forces the peptide backbone into highly specific spatial arrangements—most notably Type III β -turns and 310​ -helices.

This technical guide provides an in-depth analysis of the crystallographic data, 3D conformational preferences, and experimental workflows associated with 1-ACBC-NH₂. Designed for structural biologists and medicinal chemists, this document bridges fundamental X-ray diffraction data with field-proven applications in the development of Succinate Dehydrogenase Inhibitors (SDHIs), NMDA receptor modulators, and Spleen Tyrosine Kinase (Syk) inhibitors.

Structural Chemistry & 3D Conformation

The Cyclobutane Core: Steric Constraints and Ring Pucker

The defining feature of 1-ACBC-NH₂ is its Cα,α -dialkylated cyclobutane ring. In a standard linear amino acid, the dihedral angles ( ϕ and ψ ) possess a wide degree of rotational freedom. However, the sp³ hybridized carbons of the cyclobutane ring introduce significant steric bulk and ring strain.

Crystallographic studies reveal that the cyclobutane ring is rarely planar; it adopts a puckered conformation to minimize torsional strain between adjacent hydrogen atoms. To accommodate this strain, the τ(N−Cα−C′) bond angle is significantly expanded. While a standard tetrahedral carbon exhibits an angle of ~109.5°, X-ray diffraction data of Ac₄c derivatives consistently show an expansion to 114°–117° .

Induction of Secondary Structures

When 1-ACBC-NH₂ is incorporated into a peptide chain or used as a linker in small molecules, it acts as a powerful conformational director. The restricted ϕ and ψ angles naturally cluster in regions of the Ramachandran plot corresponding to right- or left-handed helical structures.

  • Type III β -turns: 1-ACBC-NH₂ strongly induces consecutive Type III turns.

  • 310​ -Helices: In oligomeric sequences, the repetition of these turns results in a distorted 310​ -helix rather than a standard α -helix .

Crystallographic Parameters

Quantitative data extracted from single-crystal X-ray diffraction of 1-ACBC derivatives (such as SDHI compound A20) provides a reliable baseline for computational modeling and molecular docking .

Table 1: Typical Crystallographic Parameters for 1-ACBC Derivatives

ParameterObserved Value / RangeCausality / Structural Implication
Crystal System Monoclinic or OrthorhombicDictated by the directional hydrogen bonding of the amide group.
Space Group P21​/c , P21​/n , or P21​21​21​ Common for chiral and achiral tightly packed organic amides.
τ(N−Cα−C′) Angle 114° – 117°Expanded to relieve cyclobutane ring strain.
Dihedral ϕ Angle -50° to -60°Restricted by the and methylene groups.
Dihedral ψ Angle -20° to -30°Forces the backbone into a 310​ -helical trajectory.

Mechanistic Impact on Drug Design

The integration of 1-ACBC-NH₂ into drug discovery pipelines is driven by the thermodynamic principle of entropic pre-organization . By locking the molecule into a bioactive conformation, the entropic penalty ( ΔS ) typically incurred upon binding to a target receptor is drastically reduced, thereby increasing overall binding affinity ( ΔG ).

Spleen Tyrosine Kinase (Syk) Inhibitors

1-ACBC-NH₂ is a critical intermediate in the synthesis of pyrazine-based Syk inhibitors. Syk is a key mediator in B-cell receptor (BCR) signaling, and its inhibition is a major therapeutic target for autoimmune diseases like rheumatoid arthritis. The rigid cyclobutane core of 1-ACBC-NH₂ precisely orients the pyrazine scaffold into the ATP-binding pocket of the kinase, preventing the conformational flexibility that often leads to off-target kinase inhibition .

SykPathway Receptor BCR / ITAM Phosphorylation Syk Syk Kinase Activation Receptor->Syk SLP76 SLP-76 / LAT Phosphorylation Syk->SLP76 Inhibitor 1-ACBC-NH2 Derived Inhibitor (Conformational Blockade) Inhibitor->Syk PLCg2 PLCγ2 Activation SLP76->PLCg2 Calcium Calcium Mobilization & B-Cell Activation PLCg2->Calcium

Fig 1. Syk kinase signaling pathway and targeted inhibition by 1-ACBC derivatives.

NMDA Receptor Modulation

In neuropharmacology, 1-aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor (NR1 subunit). Crystallographic studies of the receptor-ligand complex reveal that the cyclobutane ring stabilizes a specific "open-cleft" conformation of the ligand-binding domain, differentiating its mechanism of action from full agonists like glycine .

Experimental Protocols: Synthesis & Crystallography

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the generation and crystallographic resolution of 1-ACBC-NH₂ derivatives.

Phase 1: Crystallization via Vapor Diffusion

Causality: The amide group of 1-ACBC-NH₂ is highly prone to forming intermolecular hydrogen-bond networks. Slow evaporation is required to prevent rapid precipitation ("oiling out"), ensuring the formation of a highly ordered, single-crystal lattice.

  • Solvent Selection: Dissolve 10–20 mg of the purified 1-ACBC-NH₂ derivative in a minimal volume (0.5–1.0 mL) of a binary solvent system (e.g., Dichloromethane/Methanol at a 1:1 ratio). DCM solubilizes the hydrophobic cyclobutane core, while MeOH stabilizes the amide via hydrogen bonding.

  • Setup: Transfer the solution to a 2-dram glass vial. Puncture the cap with a 20-gauge needle to allow for controlled solvent escape.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature of 295 K for 5 to 7 days until colorless, block-like single crystals emerge.

Phase 2: X-Ray Diffraction & Phasing

Causality: Cryocooling the crystal to 100 K minimizes the Debye-Waller factors (thermal motion of atoms), which dramatically improves the signal-to-noise ratio for high-angle reflections, allowing for precise determination of the expanded τ bond angle.

  • Harvesting: Submerge the crystal in a drop of perfluoropolyether cryo-oil to displace surface water and prevent ice-ring formation during freezing.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer cryostream (100 K).

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect full-sphere data to ensure high redundancy.

  • Structure Solution: Process the raw frames using autoPROC or XDS. Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

XRayWorkflow N1 1. Compound Synthesis (1-ACBC-NH2 Derivative) N2 2. Crystallization (DCM/MeOH Slow Evaporation) N1->N2 N3 3. Crystal Harvesting & Cryoprotection (Perfluoropolyether Oil, 100K) N2->N3 N4 4. X-ray Diffraction (Mo Kα or Cu Kα Radiation) N3->N4 N5 5. Data Processing & Phasing (XDS / SHELXT Direct Methods) N4->N5 N6 6. Structure Refinement (SHELXL, Anisotropic Displacement) N5->N6

Fig 2. Step-by-step X-ray crystallography workflow for 1-ACBC derivatives.

Conclusion

The 3D conformation of 1-aminocyclobutanecarboxamide is defined by its puckered cyclobutane ring and expanded α -carbon bond angles. By acting as a rigid structural anchor, it dictates the spatial trajectory of attached pharmacophores, making it an indispensable tool for overcoming entropic barriers in drug-receptor interactions. Mastery of its crystallographic properties enables researchers to rationally design next-generation kinase inhibitors and peptidomimetics with unprecedented precision.

References

  • Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: US9359308B2 - Pyrazine kinase inhibitors Source: Google Patents URL
  • Title: Mechanism of partial agonist action at the NR1 subunit of NMDA receptors Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1-Aminocyclobutanecarboxamide

Introduction & Mechanistic Rationale 1-Aminocyclobutanecarboxamide is a conformationally restricted, non-natural amino acid derivative widely utilized as a structural building block in medicinal chemistry. Its rigid cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Aminocyclobutanecarboxamide is a conformationally restricted, non-natural amino acid derivative widely utilized as a structural building block in medicinal chemistry. Its rigid cyclobutane ring limits the conformational space of the resulting pharmacophore, often enhancing target binding affinity and metabolic stability. It is frequently employed as a key intermediate in the synthesis of potent therapeutics, including pyrazine-based Syk kinase inhibitors1[1].

Direct amidation of the commercially available starting material, 1-aminocyclobutanecarboxylic acid (ACBC), is synthetically challenging due to its zwitterionic nature and the steric hindrance imparted by the quaternary cyclobutane carbon. To bypass these limitations, this protocol utilizes a highly reliable, self-validating three-step sequence:

  • Amine Protection: The primary amine is masked using di-tert-butyl dicarbonate (Boc 2​ O) under basic conditions to prevent self-condensation and solubilize the intermediate in organic solvents2[2].

  • Carboxyl Activation & Amidation: The sterically hindered carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). HOBt is critical here; it rapidly intercepts the unstable O-acylisourea intermediate to form a stable, yet highly reactive, OBt-active ester, preventing the formation of unreactive N-acylurea byproducts 3[3]. Ammonium chloride combined with N,N-Diisopropylethylamine (DIPEA) is used as an anhydrous ammonia source. Causality Note: Using aqueous ammonia would risk competitive hydrolysis of the OBt-ester back to the starting carboxylic acid.

  • Acidolytic Deprotection: The Boc group is cleaved using anhydrous 4M HCl in dioxane. Causality Note: Dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the highly crystalline, non-hygroscopic hydrochloride salt, which precipitates cleanly from the reaction mixture, eliminating the need for chromatographic purification 4[4].

Experimental Workflow

G ACBC 1-Aminocyclobutanecarboxylic Acid (ACBC) Starting Material Step1 Step 1: Amine Protection Reagents: Boc2O, NaOH, Dioxane/H2O Mechanism: Nucleophilic Acyl Substitution ACBC->Step1 BocACBC N-Boc-1-aminocyclobutanecarboxylic Acid Intermediate 1 Step1->BocACBC Step2 Step 2: Carboxyl Activation & Amidation Reagents: EDC·HCl, HOBt, NH4Cl, DIPEA Mechanism: Active Ester Formation & Aminolysis BocACBC->Step2 BocAmide N-Boc-1-aminocyclobutanecarboxamide Intermediate 2 Step2->BocAmide Step3 Step 3: Acidolytic Deprotection Reagents: 4M HCl in Dioxane Mechanism: Carbamate Cleavage BocAmide->Step3 Product 1-Aminocyclobutanecarboxamide HCl Final Product Step3->Product

Workflow for the 3-step synthesis of 1-aminocyclobutanecarboxamide from ACBC.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
1-Aminocyclobutanecarboxylic acid 115.131.01.15 gStarting Material
Boc Anhydride (Boc 2​ O) 218.251.22.62 gAmine Protecting Group
EDC·HCl 191.701.52.88 gPrimary Coupling Agent
HOBt (anhydrous) 135.121.52.03 gActive Ester Additive
Ammonium Chloride (NH 4​ Cl) 53.493.01.60 gAnhydrous Ammonia Source
DIPEA 129.244.06.96 mLNon-nucleophilic Base
4M HCl in Dioxane 36.4610.025.0 mLAcidolytic Deprotection

Step-by-Step Methodologies

Step 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic Acid
  • Preparation: In a 100 mL round-bottom flask, dissolve 1-aminocyclobutanecarboxylic acid (1.15 g, 10 mmol) in 15 mL of 1M aqueous NaOH and 15 mL of 1,4-dioxane.

  • Reaction: Cool the mixture to 0 °C using an ice bath. Dropwise, add Boc 2​ O (2.62 g, 12 mmol) dissolved in 5 mL of dioxane.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Boc 2​ O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield a white solid.

  • Validation (IPC): Perform TLC (Eluent: 50% EtOAc/Hexane). The product will not stain with ninhydrin (indicating the absence of a free amine) but will stain yellow/white with bromocresol green (indicating the presence of the carboxylic acid).

Step 2: Synthesis of N-Boc-1-aminocyclobutanecarboxamide
  • Activation: Dissolve the N-Boc-1-aminocyclobutanecarboxylic acid (approx. 2.15 g, 10 mmol) in 20 mL of anhydrous DMF under an inert atmosphere (N 2​ or Ar). Add EDC·HCl (2.88 g, 15 mmol) and HOBt (2.03 g, 15 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the OBt-active ester.

  • Amine Preparation: In a separate vial, suspend NH 4​ Cl (1.60 g, 30 mmol) in 10 mL of anhydrous DMF and add DIPEA (6.96 mL, 40 mmol). Sonicate briefly until a fine suspension/solution is achieved.

  • Amidation: Add the NH 4​ Cl/DIPEA mixture dropwise to the activated ester solution. Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Dilute the reaction mixture with 100 mL of ethyl acetate. Wash the organic layer sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO 3​ (2 × 30 mL) to remove unreacted acid and HOBt, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The crude product can be triturated with cold hexanes to afford a highly pure white powder.

  • Validation (IPC): LC-MS analysis should reveal a mass peak corresponding to[M+H] + = 215.1.

Step 3: Deprotection to 1-Aminocyclobutanecarboxamide Hydrochloride
  • Reaction: Dissolve the N-Boc-1-aminocyclobutanecarboxamide (approx. 2.14 g, 10 mmol) in 10 mL of anhydrous dichloromethane (DCM). Slowly add 25 mL of 4M HCl in dioxane.

  • Incubation: Stir the mixture at room temperature for 2 to 4 hours. As the Boc group is cleaved and isobutylene/CO 2​ gases evolve, the highly polar hydrochloride salt of the product will begin to precipitate as a white solid.

  • Precipitation: To drive the precipitation to completion, add 30 mL of cold anhydrous diethyl ether (acting as an anti-solvent) and stir for an additional 15 minutes.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum for 4 hours to yield 1-aminocyclobutanecarboxamide hydrochloride.

  • Validation (IPC): 1 H NMR (D 2​ O, 400 MHz) will confirm the complete disappearance of the 9H singlet at ~1.42 ppm (Boc group). The cyclobutane protons will appear as multiplets between 1.80 and 2.70 ppm.

Troubleshooting & Self-Validation System

  • Low Yield in Step 2 (Amidation): If TLC indicates unreacted starting material, the active ester may have hydrolyzed. Ensure DMF is strictly anhydrous and that the EDC/HOBt pre-activation step does not exceed 45 minutes before the addition of the ammonia source.

  • Hygroscopic Final Product: If the final hydrochloride salt appears sticky or forms a gum, it is likely contaminated with residual dioxane or moisture. Re-suspend the gum in anhydrous diethyl ether, sonicate, and re-filter under a steady stream of dry nitrogen.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PubMed Central (PMC) URL: [Link]

  • US9359308B2 - Pyrazine kinase inhibitors Google Patents URL
  • Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives The Royal Society of Chemistry URL:[Link]

Sources

Application

Application Note: 1-Aminocyclobutanecarboxamide in the Discovery of Spleen Tyrosine Kinase (Syk) Inhibitors

Introduction Modern small molecule drug discovery increasingly relies on functionally dense, sp³-rich building blocks to escape "flatland" and improve the physicochemical properties of drug candidates. 1-Aminocyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Modern small molecule drug discovery increasingly relies on functionally dense, sp³-rich building blocks to escape "flatland" and improve the physicochemical properties of drug candidates. 1-Aminocyclobutanecarboxamide (Free base CAS: 587829-74-1; Hydrochloride CAS: 190004-62-7) has emerged as a highly valuable cycloalkylamine derivative in medicinal chemistry. Its primary application lies in the synthesis of potent kinase inhibitors, most notably Spleen Tyrosine Kinase (Syk) inhibitors based on pyrazine and pyridine scaffolds .

Syk is a non-receptor tyrosine kinase that plays a pivotal role in immunoreceptor tyrosine-based activation motif (ITAM)-mediated signaling. Dysregulation of Syk is implicated in autoimmune disorders, rheumatoid arthritis, and hematological malignancies. By incorporating 1-aminocyclobutanecarboxamide into the inhibitor core, medicinal chemists can leverage the cyclobutane ring for conformational restriction and the carboxamide group for critical hydrogen bonding within the kinase hinge region.

Mechanistic Rationale: The Role of 1-Aminocyclobutanecarboxamide

When designing ATP-competitive kinase inhibitors, achieving high target affinity and selectivity requires precise interactions with the ATP-binding pocket. The selection of 1-aminocyclobutanecarboxamide is driven by three causal factors:

  • Conformational Restriction: The cyclobutane ring restricts the rotational degrees of freedom of the attached amine. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the Syk active site.

  • Hinge Region Binding: The primary carboxamide (-CONH₂) serves as a potent dual hydrogen-bond donor/acceptor. In pyrazine-based Syk inhibitors, this moiety interacts directly with the backbone atoms of the kinase hinge region, anchoring the inhibitor firmly in the binding pocket.

  • Physicochemical Enhancement: Increasing the fraction of sp³-hybridized carbons (Fsp³) improves aqueous solubility and metabolic stability compared to planar, fully aromatic analogs, directly translating to better pharmacokinetic (PK) profiles.

Biological Target: Syk Signaling Pathway

Syk is recruited to phosphorylated ITAMs on the cytoplasmic tails of B-cell receptors (BCR) and Fc receptors via its tandem SH2 domains . This recruitment triggers Syk autophosphorylation and activation, leading to the phosphorylation of downstream effectors such as Phospholipase C gamma 2 (PLCγ2) . Inhibiting Syk halts this cascade, preventing aberrant B-cell activation and subsequent inflammatory cytokine release.

SykPathway BCR B-Cell Receptor (BCR) Activation ITAM ITAM Phosphorylation (Src Family Kinases) BCR->ITAM Ligand Binding Syk Syk Recruitment & Autophosphorylation ITAM->Syk SH2 Domain Interaction Downstream Downstream Signaling (PLCγ2, PI3K, Vav) Syk->Downstream Kinase Activity Cellular Cellular Response (Proliferation, Cytokine Release) Downstream->Cellular Calcium Flux / NFAT

Figure 1: ITAM-mediated Syk signaling pathway in B-cells.

Experimental Protocol: Synthesis of Pyrazine-Based Syk Inhibitors

The following protocol details the nucleophilic aromatic substitution (SNAr) of a pyrazine core using 1-aminocyclobutanecarboxamide hydrochloride. This methodology is adapted from validated synthetic routes for pyrazine kinase inhibitors .

Materials:

  • 3,5-Dichloropyrazine-2-carbonitrile (Electrophile)

  • 1-Aminocyclobutanecarboxamide hydrochloride (Nucleophile)

  • N,N-Diisopropylethylamine (DIEA) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl Acetate (EtOAc), 1N HCl, 5% NaHCO₃, Brine.

Step-by-Step Methodology:

  • Reaction Setup: In a dried round-bottom flask, dissolve 100 mg (0.574 mmol) of 3,5-dichloropyrazine-2-carbonitrile in 4 mL of anhydrous DMF.

    • Expertise Insight: DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr reaction, thereby accelerating the reaction rate.

  • Reagent Addition: Add 108 mg (0.717 mmol, 1.25 eq) of 1-aminocyclobutanecarboxamide hydrochloride to the solution.

  • Base Addition: Dropwise, add 0.350 mL (2.01 mmol, 3.5 eq) of DIEA.

    • Expertise Insight: DIEA serves a critical dual purpose. First, it neutralizes the hydrochloride salt of the amine, liberating the free nucleophile required for the attack. Second, it acts as an acid scavenger for the HCl generated during the substitution, driving the reaction equilibrium to completion.

  • Reaction Incubation: Stir the reaction mixture at room temperature (20-25°C) for 70 hours under an inert nitrogen atmosphere.

    • Expertise Insight: The sterically hindered nature of the cyclobutane ring necessitates a prolonged reaction time at room temperature. Elevating the temperature is avoided to prevent unwanted thermodynamic side reactions or di-substitution at the remaining chloride position.

  • Liquid-Liquid Extraction (Workup): Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Self-Validating Washing Steps: Wash the combined organic phases sequentially with 1N HCl (10 mL).

    • Trustworthiness Insight: The acidic wash specifically protonates and partitions any unreacted 1-aminocyclobutanecarboxamide and residual DIEA into the aqueous waste. Follow this immediately with 5% NaHCO₃ (10 mL) to neutralize any remaining acid, ensuring the product does not degrade during concentration. Finally, wash with brine (10 mL) to pull residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via preparative HPLC to yield the pure 1-aminocyclobutanecarboxamide-substituted pyrazine intermediate.

Workflow Reactants 3,5-Dichloropyrazine + Cyclobutane Amine SNAr SNAr Reaction (DIEA, DMF, 70h) Reactants->SNAr Workup Acid/Base Workup (Removes Impurities) SNAr->Workup Purification HPLC Purification Workup->Purification Assay In Vitro Syk Kinase Assay Purification->Assay

Figure 2: Synthesis and screening workflow for pyrazine-based Syk inhibitors.

In Vitro Evaluation & Data Presentation

To validate the structural advantage of the 1-aminocyclobutanecarboxamide moiety, synthesized compounds are typically evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) Syk kinase assay.

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how the incorporation of 1-aminocyclobutanecarboxamide significantly enhances biochemical potency compared to simpler amine substitutions.

Substitution at Pyrazine C-3Syk Kinase IC₅₀ (nM)Fsp³Structural Advantage
Methylamine1200.25Baseline activity; lacks hinge-binding interactions.
Cyclopropylamine450.40Improved binding due to conformational restriction.
1-Aminocyclobutanecarboxamide 8 0.55 Optimal potency; cyclobutane restriction + carboxamide H-bonding.

Table 1: Comparative SAR data illustrating the potency enhancement provided by 1-aminocyclobutanecarboxamide.

Conclusion

1-Aminocyclobutanecarboxamide is a highly effective bifunctional building block in small molecule drug discovery. By providing both sp³-rich conformational restriction and a critical hydrogen-bonding motif, it dramatically improves the target affinity of kinase inhibitors. The robust SNAr protocol provided ensures high-yield incorporation of this moiety into heteroaromatic scaffolds, streamlining the development of next-generation Syk inhibitors for immunological and oncological indications.

References

  • Portola Pharmaceuticals, Inc. (2016). Pyrazine kinase inhibitors (U.S. Patent No. 9,359,308 B2). U.S. Patent and Trademark Office.
  • Turner, M., Schweighoffer, E., Colucci, F., Di Santo, J. P., & Tybulewicz, V. L. (2000). Syk tyrosine kinase: a crucial role in B-cell antigen receptor signaling. Immunology Today, 21(3), 148-154. URL:[Link]

  • Underhill, D. M., & Goodridge, H. S. (2007). The many faces of ITAMs. Trends in Immunology, 28(2), 66-73. URL:[Link]

Method

Application Note: Overcoming Steric Hindrance in Peptide Coupling with 1-Aminocyclobutanecarboxamide

Executive Summary & Mechanistic Context 1-Aminocyclobutanecarboxamide (the primary amide derivative of 1-aminocyclobutanecarboxylic acid, Ac4c) is a highly valuable, non-proteinogenic α,α -disubstituted amino acid buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-Aminocyclobutanecarboxamide (the primary amide derivative of 1-aminocyclobutanecarboxylic acid, Ac4c) is a highly valuable, non-proteinogenic α,α -disubstituted amino acid building block[1]. It is frequently incorporated into peptide sequences to impose severe conformational constraints. By restricting the ϕ and ψ dihedral angles, it stabilizes specific secondary structures (such as 310​ -helices and β -turns) and dramatically enhances the peptide's resistance to enzymatic hydrolysis in vivo ()[2][3].

However, the geminal disubstitution at the α -carbon (the cyclobutane ring) creates substantial steric bulk. This steric shielding severely impedes the nucleophilic attack of the Ac4c-amine onto the activated carbonyl of an incoming amino acid. Standard coupling reagents (e.g., EDC/NHS or DCC/HOBt) often result in incomplete reactions or massive epimerization of the incoming residue due to prolonged reaction times[2]. Furthermore, the hydrochloride salt of 1-aminocyclobutanecarboxamide is commonly utilized as a stable precursor, requiring precise in situ neutralization with a tertiary amine base in a polar aprotic solvent to liberate the free amine for coupling ()[4].

This guide details a highly optimized, self-validating solution-phase protocol utilizing HATU/DIPEA to drive this sterically demanding coupling to completion.

Reagent Selection & Quantitative Metrics

To overcome the activation energy barrier imposed by the cyclobutane ring, the choice of coupling additive is critical. HATU is selected over traditional carbodiimides because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at position 7 of the HOAt ring exerts a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine of 1-aminocyclobutanecarboxamide. This pre-organizes the transition state and accelerates the coupling.

Table 1: Comparative Efficacy of Coupling Reagents for α,α -Disubstituted Amino Acids

Coupling Reagent SystemIntermediate FormedRelative ReactivityTypical Reaction TimeEpimerization RiskSuitability for Ac4c
DCC / HOBt OBt EsterLow48 - 72 hHighPoor
DIC / Oxyma Oxyma EsterModerate24 - 48 hLowFair
HATU / DIPEA OAt EsterVery High12 - 24 hLow-ModerateExcellent
COMU / DIPEA Oxyma EsterExtremely High8 - 16 hLowExcellent

Step-by-Step Protocol: Solution-Phase Coupling

Self-Validating System: This protocol incorporates visual cues and analytical checkpoints to ensure each mechanistic step has occurred before proceeding, preventing downstream failures.

Materials:

  • Incoming N-protected amino acid (e.g., Fmoc-AA-OH) (1.2 equiv)

  • 1-Aminocyclobutanecarboxamide hydrochloride (1.0 equiv) ()[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.6 equiv total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Pre-Activation of the Carboxylic Acid
  • Causality: Pre-activation ensures the OAt ester is fully formed before introducing the hindered amine, preventing side reactions such as the guanidinylation of the Ac4c amine by unreacted HATU.

  • In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve Fmoc-AA-OH (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a concentration of ~0.1 M.

  • Add DIPEA (2.4 equiv) dropwise while stirring vigorously.

  • Validation Checkpoint: Observe a distinct color change to pale yellow within 1-2 minutes. This visually confirms the deprotonation of the carboxylic acid and the formation of the active OAt ester. Stir for exactly 5 minutes.

Step 2: Nucleophilic Addition
  • Causality: The hydrochloride salt of 1-aminocyclobutanecarboxamide must be neutralized in situ to liberate the free nucleophilic amine[4]. Note: The primary amide (-CONH2) of the cyclobutane derivative is significantly less nucleophilic than the primary amine and remains unreactive under these conditions, eliminating the need for side-chain protection.

  • Add 1-aminocyclobutanecarboxamide hydrochloride (1.0 equiv) directly to the reaction mixture.

  • Immediately add an additional portion of DIPEA (1.2 equiv) to neutralize the HCl salt.

  • Stir the reaction mixture at room temperature ( 20−25∘C ). Due to the cyclobutane steric shielding, allow the reaction to proceed for 12 to 24 hours.

Step 3: Analytical Monitoring (In-Process Control)
  • Causality: Relying purely on standard reaction times is insufficient for sterically hindered couplings.

  • At 12 hours, withdraw a 5μL aliquot, dilute in 100μL Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Checkpoint: Monitor the disappearance of the Fmoc-AA-OH peak and the appearance of the product mass [M+H]+ . If unreacted amine remains, perform a "double coupling" by adding an additional 0.5 equiv of pre-activated Fmoc-AA-OH[2].

Step 4: Aqueous Workup and Isolation
  • Causality: DMF and DIPEA salts must be thoroughly removed to prevent downstream purification issues and false positives in subsequent deprotection steps.

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer sequentially with:

    • 5% aqueous NaHCO3​ ( 2×5 vols) – removes unreacted acid and HOAt.

    • 1M aqueous HCl ( 2×5 vols) – removes unreacted amine and DIPEA.

    • Brine ( 1×5 vols) – breaks emulsions and pre-dries the organic layer.

  • Validation Checkpoint: The organic phase should be completely clear, indicating successful removal of aqueous-soluble salts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude peptide.

Visualizing the Process

The following diagrams map the experimental workflow and the mechanistic signaling pathway of the coupling reaction.

Workflow A 1. Pre-Activation Fmoc-AA-OH + HATU in anhy. DMF B 2. Deprotonation Add DIPEA (2.4 eq) Wait 5 mins A->B C 3. Amine Addition Add 1-aminocyclobutane- carboxamide HCl B->C D 4. Neutralization Add DIPEA (1.2 eq) to free the amine C->D E 5. Extended Coupling Stir 12-24h at RT (Monitor by LC-MS) D->E F 6. Aqueous Workup EtOAc extraction & Acid/Base washes E->F

Caption: Step-by-step experimental workflow for the solution-phase coupling of 1-aminocyclobutanecarboxamide.

Mechanism N1 Carboxylate Anion (Fmoc-AA-O⁻) N2 Reaction with HATU (Uronium intermediate) N1->N2 Fast N3 Active OAt Ester (HOAt leaving group) N2->N3 Fast N4 Sterically Hindered Nucleophilic Attack (Ac4c-NH₂) N3->N4 Rate Limiting N5 Tetrahedral Intermediate N4->N5 H-bond assisted N6 Peptide Bond Formation + HOAt N5->N6 Collapse

Caption: Mechanistic pathway of HATU-mediated activation and sterically hindered coupling.

References

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry, 39(24), 4833-4843. URL:[Link]

  • Mak, C. C., et al. (2016). "US9359308B2 - Pyrazine kinase inhibitors". Google Patents.

Sources

Application

Application Notes &amp; Protocols: 1-Aminocyclobutanecarboxamide Derivatives in PET Imaging Radiotracer Development

Introduction: The Rise of Amino Acid Analogs in Oncologic PET Imaging Positron Emission Tomography (PET) is a cornerstone of modern clinical oncology, providing invaluable metabolic information for cancer diagnosis, stag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Amino Acid Analogs in Oncologic PET Imaging

Positron Emission Tomography (PET) is a cornerstone of modern clinical oncology, providing invaluable metabolic information for cancer diagnosis, staging, and monitoring therapeutic response.[1][2][3] The most widely used PET radiotracer, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), brilliantly exploits the enhanced glucose metabolism of many tumors, a phenomenon known as the Warburg effect.[1] However, the utility of [¹⁸F]FDG can be limited in certain oncologic scenarios. Its uptake is not specific to cancer, leading to potential false positives in cases of inflammation or infection.[1] Furthermore, some malignancies, such as certain types of prostate cancer and well-differentiated brain tumors, exhibit low avidity for glucose, rendering [¹⁸F]FDG imaging less effective.[1][4]

This has spurred the development of alternative PET probes targeting other aspects of tumor biology.[1] Among the most promising are radiolabeled amino acids.[1] Cancer cells often exhibit a heightened demand for amino acids to fuel rapid proliferation and protein synthesis.[5] This demand is met by the upregulation of specific amino acid transporters on the cell surface.[5] 1-Aminocyclobutanecarboxamide derivatives, a class of synthetic amino acids, have emerged as exceptional candidates for PET radiotracer development due to their specific uptake via these transporters and favorable imaging characteristics.[6]

One of the most successful examples is Fluciclovine (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC).[6] This tracer has demonstrated significant clinical utility, particularly in the imaging of recurrent prostate cancer.[6] This guide will provide a detailed overview of the principles, protocols, and applications of 1-aminocyclobutanecarboxamide derivatives in PET imaging.

Mechanism of Cellular Uptake: Targeting Upregulated Amino Acid Transporters

The diagnostic efficacy of 1-aminocyclobutanecarboxamide derivatives hinges on their selective transport into cancer cells. This process is primarily mediated by two key amino acid transporter systems: the L-type amino acid transporter 1 (LAT1) and the alanine, serine, and cysteine-preferring transporter 2 (ASCT2).[5][6] Both transporters are frequently overexpressed in a wide range of human cancers, making them excellent targets for tumor imaging.[5]

  • LAT1: This transporter is responsible for the sodium-independent exchange of large neutral amino acids, such as leucine. Its expression is strongly correlated with tumor proliferation and poor prognosis.

  • ASCT2: This is a sodium-dependent transporter for small neutral amino acids.[6] Fluciclovine is a notable substrate for both ASCT2 and, to a lesser extent, LAT1.[5][6]

The preferential accumulation of these radiotracers in malignant tissues, coupled with low uptake in surrounding healthy tissue, results in high-contrast PET images that can clearly delineate tumor boundaries.[7] For instance, in neuro-oncology, these tracers offer a distinct advantage over [¹⁸F]FDG due to the high background glucose metabolism in the brain, whereas the uptake of amino acid analogs in normal brain tissue is significantly lower.[7][8]

Caption: Cellular uptake of 1-aminocyclobutanecarboxamide derivatives.

Radiosynthesis and Quality Control

The successful clinical application of any PET radiotracer relies on a robust and reproducible radiosynthesis process, followed by stringent quality control to ensure patient safety and imaging accuracy.

Radiolabeling with Fluorine-18: The Case of [¹⁸F]Fluciclovine

Fluorine-18 is a preferred radionuclide for PET due to its relatively long half-life (109.8 minutes), which allows for centralized production and distribution, and its low positron energy, which results in high-resolution images. The synthesis of [¹⁸F]Fluciclovine is typically achieved through a nucleophilic substitution reaction on a suitable precursor. Automated synthesis modules are commonly employed to ensure high yields and radiochemical purity in a routine clinical setting.[9]

Experimental Protocol: Automated Synthesis of [¹⁸F]Fluciclovine

This protocol is a generalized representation and should be adapted based on the specific automated synthesis platform (e.g., FASTlab).[10]

Materials:

  • Pre-loaded cassette for [¹⁸F]Fluciclovine synthesis containing the precursor, reagents, and solid-phase extraction (SPE) cartridges.[10]

  • Aqueous [¹⁸F]fluoride produced from a cyclotron.

  • Sterile water for injection.

  • Ethanol for injection.

  • Sodium chloride for injection.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge to trap the [¹⁸F]fluoride. The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water.[10]

  • Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation under a stream of nitrogen and vacuum at elevated temperature. This step is crucial as water can interfere with the subsequent nucleophilic substitution reaction.

  • Radiolabeling Reaction: The protected precursor of anti-1-amino-3-hydroxycyclobutane-1-carboxylic acid is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to a specific temperature (e.g., 85-115°C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of a leaving group (e.g., triflate) with [¹⁸F]fluoride.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed by hydrolysis, typically using an acid (e.g., HCl). This step is performed at an elevated temperature.[10]

  • Purification: The crude reaction mixture is neutralized and then purified using a series of SPE cartridges (e.g., HLB, Alumina) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[10]

  • Formulation: The purified [¹⁸F]Fluciclovine is eluted from the final SPE cartridge with a sterile saline solution and collected in a sterile product vial. The final product is then passed through a sterile filter.

Caption: Automated radiosynthesis workflow for [¹⁸F]Fluciclovine.

Quality Control

Rigorous quality control (QC) is mandatory before the release of any radiopharmaceutical for clinical use. The QC tests for [¹⁸F]Fluciclovine are designed to ensure the identity, purity, and safety of the final product.

QC Test Specification Method
Appearance Clear, colorless solutionVisual Inspection
pH 4.5 - 7.5pH meter
Radiochemical Purity ≥ 95%Radio-TLC or Radio-HPLC
Radionuclidic Identity Fluorine-18Gamma-ray spectroscopy
Radionuclidic Purity ≥ 99.5%Gamma-ray spectroscopy
Chemical Purity Identification of precursor and byproductsHPLC
Specific Activity ≥ 37 GBq/µmol at end of synthesisCalculated from HPLC data
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility SterileUSP <71> Sterility Tests

Clinical Applications in Oncology

1-Aminocyclobutanecarboxamide derivatives have shown considerable promise in various oncologic applications, most notably in the imaging of prostate and brain tumors.

Prostate Cancer

[¹⁸F]Fluciclovine is FDA-approved for PET imaging in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment.[6] It has demonstrated superiority over conventional imaging modalities in detecting sites of recurrence, particularly at low PSA levels. The low renal excretion of [¹⁸F]Fluciclovine is a significant advantage, as it reduces urinary activity that can obscure the pelvic region, a common site of prostate cancer recurrence.[6]

Brain Tumors

In neuro-oncology, amino acid PET tracers like [¹⁸F]FACBC have shown great potential for delineating tumor extent, grading gliomas, and differentiating tumor recurrence from post-treatment changes such as radiation necrosis.[7][8] As mentioned earlier, the low uptake of these tracers in normal brain tissue provides high tumor-to-background contrast, which is often superior to that of [¹⁸F]FDG.[7][8] Studies have shown that the tumor-to-brain ratio for [¹⁸F]FACBC can be as high as 6.61 at 60 minutes post-injection in rat models of glioma.[8]

Protocol: PET/CT Imaging with [¹⁸F]Fluciclovine for Recurrent Prostate Cancer

Patient Preparation:

  • Patients should fast for a minimum of 4 hours prior to tracer injection to reduce background physiological amino acid levels.

  • Adequate hydration is encouraged.

  • A recent PSA level should be available.

Tracer Administration and Imaging:

  • Administer a dose of 370 MBq (10 mCi) of [¹⁸F]Fluciclovine intravenously.

  • Position the patient on the PET/CT scanner table.

  • Acquire a low-dose CT scan for attenuation correction and anatomical localization, typically from the skull base to the mid-thigh.

  • Begin a dynamic PET scan of the pelvic region immediately after injection for the first 3-5 minutes.

  • Follow with a static whole-body PET scan (skull base to mid-thigh) starting approximately 3-5 minutes post-injection.

Image Interpretation:

  • Focal areas of [¹⁸F]Fluciclovine uptake greater than background blood pool and soft tissue, and corresponding to plausible sites of recurrence (prostate bed, pelvic lymph nodes, distant metastases), are considered suspicious for malignancy.

  • Standardized Uptake Values (SUVs) can be calculated, but visual interpretation by an experienced nuclear medicine physician is paramount.

Future Perspectives

The success of [¹⁸F]Fluciclovine has paved the way for the development of a new generation of 1-aminocyclobutanecarboxamide derivatives with potentially improved characteristics. Research is ongoing to develop tracers with even higher affinity and selectivity for specific amino acid transporters, which could lead to improved diagnostic accuracy and the ability to non-invasively characterize tumor biology. Furthermore, the application of these tracers is being explored in other cancers, such as breast and neuroendocrine tumors, and in non-oncologic conditions.

References

  • Shoup, T. M., Olson, J., Hoffman, J. M., Votaw, J., Eshima, D., Eshima, L., Camp, V. M., Stabin, M., Goodman, M. M., & Watts, R. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331–338. [Link]

  • McConathy, J., Goodman, M. M., & Schuster, D. M. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Journal of Nuclear Medicine, 44(5), 776–783. [Link]

  • US10023525B2 - Preparation of 18F-fluciclovine - Google Patents. (n.d.).
  • Qu, W., O'Neil, J. P., & VanBrocklin, H. F. (2012). Imaging Tumor Metabolism Using Positron Emission Tomography. Current pharmaceutical biotechnology, 13(4), 529–541. [Link]

  • Martins, C. D., Smith, G., & Al-Qahtani, M. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(2), 948–958. [Link]

  • Beal, K., N-Y., & Zanzonico, P. (2019). 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors. Journal of Neuro-Oncology, 144(3), 529–536. [Link]

  • Fluciclovine (18F). (2023, December 27). In Wikipedia. [Link]

  • Al-Ibraheem, A., & Al-Hussaini, H. (2020). Insight into the Development of PET Radiopharmaceuticals for Oncology. Molecules, 25(10), 2429. [Link]

  • Wiriyasermkul, P., Nagamori, S., & Ohgaki, R. (2020). LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Theranostics, 10(11), 4757–4778. [Link]

  • Galldiks, N., & Langen, K.-J. (2016). Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. Neuro-Oncology, 18(9), 1195–1206. [Link]

  • Ponde, D. E., Dendi, R., & Zuo, C. (2016). Current Molecular Imaging Positron Emitting Radiotracers in Oncology. American journal of nuclear medicine and molecular imaging, 6(5), 276–299. [Link]

  • Xu, Y., Li, Z., & Li, W. (2025). Preclinical Evaluation and Pilot Clinical Study of CD137 PET Radiotracer for Noninvasive Monitoring Early Responses of Immunotherapy. Journal of Nuclear Medicine, 66(1), 40–46. [Link]

  • Gao, Y., Wang, Y., & Li, J. (2024). The Development and Evaluation of a Novel Highly Selective PET Radiotracer for Targeting BET BD1. International Journal of Molecular Sciences, 25(19), 10745. [Link]

  • Ge, J., Wang, Y., & Zhang, Y. (2025). Synthesis and preclinical evaluation of small molecule-based radiotracers for PET imaging of PD-L1 expression and dynamics. European Journal of Nuclear Medicine and Molecular Imaging, 52(4), 1111–1122. [Link]

  • Rohren, E. M., Turkington, T. G., & Coleman, R. E. (2004). Clinical applications of PET in oncology. Radiology, 231(2), 305–332. [Link]

  • Pretze, M., Wängler, C., & Wängler, B. (2018). Radiochemistry for positron emission tomography. Nature Reviews Chemistry, 2(12), 436–455. [Link]

  • Wang, H., Li, Y., & Zhang, Y. (2025). One-step Radiosynthesis and Preclinical Evaluation of Molecular Tracer [18F]FEtO-CHC Targeting Monocarboxylate Transporters for PET Imaging in Tumor-bearing Mice. Molecular Imaging and Biology, 27(3), 567–577. [Link]

  • Pisaneschi, F., & Viola, N. T. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Molecular Imaging and Biology, 24(1), 1–11. [Link]

  • Haider, A., Gendron, T., & Wilson, A. A. (2021). Synthesis, radiolabeling and biological evaluation of a novel trace amine-associated receptor 1 (TAAR1) PET radioligand. Nuclear Medicine and Biology, 96-97, S37–S38. [Link]

  • Strauss, L. G., & Conti, P. S. (1991). The applications of PET in clinical oncology. Journal of Nuclear Medicine, 32(4), 623–648. [Link]

  • Dehdashti, F. (2014). Novel PET Radiotracers with Potential Clinical Applications. PET clinics, 9(4), 385–403. [Link]

  • Novel Tracers and Radionuclides in PET Imaging. (2021, November 5). Radiology Key. [Link]

  • Tourvieille, C., L-M., & V. (2014). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 50(74), 10816–10819. [Link]

  • Gatley, S. J., Volkow, N. D., & Wang, G.-J. (2012). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Current topics in medicinal chemistry, 12(14), 1548–1564. [Link]

  • A PET study to assess brain uptake of RO5545965, version 1. (n.d.). Health Research Authority. Retrieved March 26, 2024, from [Link]

  • Z-H., & L. (2020). 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging. Molecular Pharmaceutics, 17(8), 2885–2893. [Link]

  • Mabins, M. H., & Hooker, J. M. (2019). Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS chemical neuroscience, 10(4), 1883–1893. [Link]

  • Bas-T., & G. (2020). Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging. Molecules, 25(10), 2315. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1-aminocyclobutanecarboxamide during peptide synthesis

Technical Support Center: 1-Aminocyclobutanecarboxamide Guide ID: TSC-AC4B-001 Topic: Troubleshooting Low Solubility and Poor Coupling of 1-Aminocyclobutanecarboxamide Derivatives in Peptide Synthesis Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Aminocyclobutanecarboxamide

Guide ID: TSC-AC4B-001 Topic: Troubleshooting Low Solubility and Poor Coupling of 1-Aminocyclobutanecarboxamide Derivatives in Peptide Synthesis Senior Application Scientist: Dr. Gemini

Introduction

1-Aminocyclobutanecarboxamide and its Fmoc-protected analogue (Fmoc-1-amino-cyclobutanecarboxamide) are valuable building blocks in medicinal chemistry for introducing conformational rigidity into peptide backbones. However, their unique cyclobutyl structure and carboxamide side chain present significant challenges during solid-phase peptide synthesis (SPPS), primarily related to poor solubility and inefficient coupling. This guide provides a structured, in-depth approach to diagnosing and resolving these common issues, ensuring successful incorporation into your target peptide sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fmoc-1-aminocyclobutanecarboxamide is showing extremely low solubility in standard SPPS solvents like DMF and NMP. What is the underlying cause?

A1: The poor solubility is rooted in the molecule's distinct physicochemical properties. Unlike many proteinogenic amino acids, Fmoc-1-aminocyclobutanecarboxamide has a rigid, non-planar cyclobutyl group and a polar carboxamide side chain. This combination disrupts the typical solvation patterns observed with more linear amino acid derivatives. The molecule can form strong intermolecular hydrogen bonds, leading to aggregation and precipitation in solvents that are not optimized for this structure.

To overcome this, a solvent system with a different polarity profile is often required. While N,N-Dimethylformamide (DMF) is the workhorse of SPPS, its ability to dissolve this specific building block is limited.

Solution Strategy:

  • Solvent Screening: The first step is to identify a more suitable solvent or solvent mixture. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its high polarity and strong hydrogen bond-accepting capability.

  • Co-Solvent Systems: If using pure DMSO is not desirable for your entire system (e.g., in automated synthesizers), a mixture of DMF or N-Methyl-2-pyrrolidone (NMP) with a solubilizing agent is recommended.

Table 1: Recommended Solvents for Fmoc-1-aminocyclobutanecarboxamide

Solvent/MixtureCompositionApplication Notes
Primary Choice 100% DMSOExcellent for stock solutions. May cause issues with certain resins or automated systems if used for all steps.
Co-Solvent System A DMF with 10-20% DMSO (v/v)Balances solubility enhancement with compatibility with standard SPPS protocols. A good first choice for difficult couplings.
Co-Solvent System B NMP with 10-20% DMSO (v/v)NMP is less toxic than DMF and has a higher boiling point. The addition of DMSO provides the necessary solubilizing power.
Alternative System Dichloromethane (DCM)Can be effective in some cases, particularly for preparing the amino acid for coupling, but less common for the coupling reaction itself.
Q2: I managed to dissolve the amino acid, but I'm still seeing very low coupling efficiency according to my Kaiser test or LC-MS analysis. What's the problem?

A2: This is a classic case of steric hindrance. The cyclobutyl group is bulky and conformationally restricted, physically impeding the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the solid support. Standard coupling reagents like HBTU or DIC/HOBt may not be potent enough to overcome this spatial barrier within a practical timeframe.

Solution Strategy: The key is to use a more powerful coupling reagent (activator) that forms a highly reactive intermediate, driving the reaction to completion despite the steric hindrance.

  • Employ High-Activity Urionium/Immonium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are specifically designed for difficult couplings. HATU, in the presence of a base like DIEA, forms a highly reactive O-acylisourea intermediate that reacts rapidly with the amine.

  • Optimize Base and Equivalents: The choice and amount of base are critical. Use a non-nucleophilic base like Diisopropylethylamine (DIEA) to prevent side reactions. For sterically hindered amino acids, increasing the equivalents of the amino acid, coupling reagent, and base can help drive the reaction equilibrium towards the product.

Table 2: Coupling Reagent Recommendations for Hindered Amino Acids

ReagentMechanism AdvantageRecommended Equivalents (AA:Reagent:Base)Notes
HATU Forms highly reactive OAt ester-equivalent intermediate.3 : 2.9 : 6The gold standard for difficult couplings.
HCTU Similar to HATU but often faster and more cost-effective.3 : 2.9 : 6Excellent alternative to HATU.
COMU Third-generation uronium salt with high reactivity and reduced risk of racemization.3 : 2.9 : 6A modern, highly effective choice.
Q3: How can I design a comprehensive protocol to address both solubility and coupling issues simultaneously?

A3: A successful strategy requires a multi-faceted approach that optimizes the entire coupling cycle. This involves preparing the amino acid solution correctly, choosing the right reagents, and adjusting reaction conditions.

Below is a workflow designed for a difficult coupling, which can be adapted for manual or automated synthesis.

G cluster_prep Phase 1: Preparation cluster_activation Phase 2: Pre-Activation cluster_coupling Phase 3: Coupling cluster_decision Phase 4: Decision & Action A Weigh Fmoc-AA, HATU, & DIEA C Dissolve Fmoc-AA in Solvent. Apply Sonication/Vortexing. A->C B Prepare Solvent System (e.g., DMF + 15% DMSO) B->C D Add HATU and DIEA to AA solution C->D E Allow pre-activation for 5-10 min at Room Temperature D->E F Add activated AA solution to deprotected resin E->F G React for 2-4 hours. Consider gentle agitation. F->G H Perform Kaiser Test to check for free amines G->H I Kaiser Test Result H->I J Negative (Blue Beads) Proceed to next cycle I->J K Positive (Yellow/Brown Beads) Recouple I->K L Repeat Coupling Protocol (Steps F-H) K->L Re-run coupling

Figure 1. Workflow for overcoming solubility and coupling issues.

Optimized Manual Coupling Protocol:

  • Resin Preparation: Swell the resin in your chosen SPPS solvent (e.g., DMF). Perform Fmoc deprotection using 20% piperidine in DMF as standard. Wash thoroughly.

  • Amino Acid Solution Preparation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-1-aminocyclobutanecarboxamide in your chosen solvent system (e.g., DMF/DMSO 85:15 v/v). Use sonication for 5-10 minutes if dissolution is slow.

    • Add 2.9 equivalents of HATU.

  • Activation: Add 6 equivalents of DIEA to the amino acid solution. Vortex briefly and allow it to pre-activate for 5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature with gentle agitation. For extremely difficult cases, extending the time to 4 hours or performing the reaction at a slightly elevated temperature (35-40°C) can be beneficial.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (ninhydrin positive), it indicates incomplete coupling.

  • Recoupling (If Necessary): If the Kaiser test is positive, wash the resin and repeat steps 4-6 (a "double couple").

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents before proceeding to the next deprotection step.

Q4: How can I systematically diagnose the root cause of my failed synthesis involving this amino acid?

A4: A logical troubleshooting tree can help isolate the problem. Before assuming a coupling failure, it's essential to rule out other common SPPS issues.

G A Synthesis Failure Detected (e.g., low yield, impurity) B Is the Fmoc-AA fully dissolved in the solvent? A->B C No: Solubility Issue B->C No D Yes: Proceed to next check B->D Yes N Action: Use DMSO/co-solvents. Apply sonication. C->N E Is the resin swelling adequately in your solvent? D->E F No: Poor Reaction Environment E->F No G Yes: Proceed to next check E->G Yes O Action: Change solvent or resin type. F->O H Is the N-terminus fully deprotected? (Check with Kaiser Test after deprotection) G->H I No: Incomplete Deprotection H->I No J Yes: Proceed to next check H->J Yes P Action: Increase deprotection time or use fresh reagent. I->P K Is the Kaiser Test negative after a 2-4 hour coupling? J->K L Yes: Problem is likely elsewhere in synthesis K->L Yes M No: Coupling Failure K->M No Q Action: Use stronger coupling agent (HATU/HCTU), double couple, increase time/temp. M->Q

Figure 2. Diagnostic flowchart for synthesis failure.

By following this diagnostic tree, you can efficiently determine if the problem lies with solubility (C) , the general reaction environment (F) , Fmoc-deprotection (I) , or the coupling reaction itself (M) , allowing you to apply the correct remedial action.

References

  • HATU as a Coupling Reagent: Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting 1-Aminocyclobutanecarboxamide Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple carboxylic acids to 1-aminocyclobutanecarboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple carboxylic acids to 1-aminocyclobutanecarboxamide .

This specific molecule presents a dual challenge: severe steric hindrance at the α -amine and a highly sensitive primary amide group. When standard peptide coupling protocols fail, simply forcing the reaction with excess reagents or heat usually destroys the starting material. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to achieve high-yielding amide bonds.

The Mechanistic Root of the Problem

1-Aminocyclobutanecarboxamide is an α,α -disubstituted amino acid derivative. The cyclobutane ring induces a strong Thorpe-Ingold effect , restricting the conformational freedom of the molecule and physically blocking the trajectory of incoming activated esters.

Because the desired nucleophilic attack by the α -amine is kinetically starved (sluggish), the activated carboxylic acid persists in the reaction mixture for extended periods. This prolonged lifetime allows thermodynamically favorable side reactions to outcompete the desired coupling[1].

Caption: Causality pathway of side reactions in sterically hindered amide couplings.

Quantitative Comparison of Coupling Strategies

To prevent side reactions, we must select an activation strategy that balances high electrophilicity with mild reaction conditions. The table below summarizes the effectiveness of common coupling systems against this specific hindered substrate.

Coupling SystemRelative Reactivity ( krel​ )Primary Amide Dehydration RiskEpimerization RiskExpected Yield (%)
DIC / HOBt 1.0 (Baseline)LowModerate< 20%
HATU / DIPEA 4.5High Moderate45 - 60%
DIC / Oxyma Pure 3.8LowVery Low 65 - 75%
TFFH (Acyl Fluoride) 8.2 Very Low Low> 85%

Data synthesized from benchmark coupling studies on sterically hindered α,α -disubstituted substrates[1][2].

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major by-product with a mass of [M - 18]. What is happening? A: You are observing the dehydration of the primary amide group on 1-aminocyclobutanecarboxamide, resulting in a nitrile by-product. This is a classic side reaction when using highly electrophilic uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) reagents[3]. These reagents can activate the oxygen atom of the primary amide; subsequent elimination of water (driven by the basic conditions) yields the nitrile[4]. Solution: Abandon uronium salts for this specific coupling. Switch to the Acyl Fluoride method (Protocol A).

Q2: Why does standard DIC/HOBt coupling return unreacted starting material? A: The standard OBt (benzotriazole) active ester is simply too bulky to navigate past the cyclobutane ring of your amine. The reaction is so slow that the active ester eventually hydrolyzes back to the starting acid before the coupling can occur[1]. Solution: You need a smaller, more reactive intermediate. Acyl fluorides are highly electrophilic, sterically compact (fluorine is similar in size to hydrogen), and remarkably stable against hydrolysis[2].

Q3: I am seeing multiple peaks with the exact mass of my desired product. Why? A: This indicates epimerization (racemization) of your activated carboxylic acid. Because the coupling to the hindered amine is sluggish, the activated acid has ample time to cyclize into an oxazolone intermediate. The α -proton of the oxazolone is highly acidic and rapidly deprotonates/reprotonates in the presence of base (like DIPEA), scrambling the stereocenter. Solution: If you must use carbodiimides, use Oxyma Pure instead of HOBt. Oxyma is an exceptional suppressor of oxazolone formation. Alternatively, carefully control your base stoichiometry (Protocol B).

Diagnostic Workflow

Use the following decision tree to align your LC-MS analytical data with the correct corrective protocol.

Caption: Troubleshooting workflow for 1-aminocyclobutanecarboxamide couplings based on LC-MS data.

Step-by-Step Methodologies
Protocol A: In Situ Acyl Fluoride Generation (Best for Preventing Dehydration)

This protocol utilizes TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acyl fluoride in situ. Acyl fluorides are uniquely suited for hindered amines and are mild enough to leave primary amides intact[1][2].

Materials:

  • Carboxylic acid partner (1.2 eq)

  • 1-Aminocyclobutanecarboxamide (1.0 eq)

  • TFFH (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

  • Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Add TFFH (1.2 eq) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation Check 1: Take a 5 µL aliquot and quench it into 100 µL of methanol. Run LC-MS. You should observe the methyl ester of your acid, confirming the acyl fluoride has successfully formed and is reactive.

  • Coupling: Add 1-aminocyclobutanecarboxamide (1.0 eq) to the reaction mixture.

  • Elevate the temperature slightly to 40 °C (if using a sealed vial) or maintain at room temperature for 12–24 hours. The stability of the acyl fluoride allows for extended heating without degrading the active species.

    • Self-Validation Check 2: Analyze the reaction via LC-MS. The target mass [M+H]+ should be the base peak. The absence of an [M−18] peak confirms the primary amide was successfully protected from dehydration.

  • Workup: Wash the organic layer with 5% aqueous NaHCO3​ , followed by 1N HCl , and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: DIC / Oxyma Pure Coupling (Best for Preventing Epimerization)

If you cannot use fluorinating agents, this carbodiimide method suppresses oxazolone formation while providing a highly reactive ester.

Materials:

  • Carboxylic acid partner (1.5 eq)

  • 1-Aminocyclobutanecarboxamide (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.5 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.5 eq) and Oxyma Pure (1.5 eq) in anhydrous DMF.

  • Activation: Chill the solution to 0 °C. Add DIC (1.5 eq) dropwise. Stir at 0 °C for 15 minutes, then let it warm to room temperature for 15 minutes.

    • Causality Note: Keeping the activation step base-free prevents premature oxazolone formation, safeguarding the stereocenter of your acid.

  • Coupling: Add the 1-aminocyclobutanecarboxamide (1.0 eq). If the amine is a hydrochloride salt, add exactly 1.0 eq of a non-nucleophilic base (like N-methylmorpholine, NMM) to liberate the free base. Do not use excess base.

  • Stir at room temperature for 18 hours.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Dilute with EtOAc and wash extensively with water to remove DMF and Oxyma by-products.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Mild and Reversible Dehydration of Primary Amides with PdCl2 in Aqueous Acetonitrile Source: Organic Letters (ACS Publications) URL:[Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS Source: Società Chimica Italiana (chim.it) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 1-Aminocyclobutanecarboxamide

Welcome to the Technical Support Center. 1-Aminocyclobutanecarboxamide is an α,α-disubstituted amino acid derivative featuring a primary amine attached to a quaternary carbon (C1 of the cyclobutane ring).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Aminocyclobutanecarboxamide is an α,α-disubstituted amino acid derivative featuring a primary amine attached to a quaternary carbon (C1 of the cyclobutane ring). This neopentyl-like steric bulk, combined with the adjacent carboxamide group, severely restricts the trajectory of incoming electrophiles. Standard nucleophilic attacks (e.g., amide coupling, reductive amination, or SNAr) are notoriously difficult due to these kinetic barriers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and drug development professionals successfully react with this challenging substrate.

Section 1: Mechanistic FAQ – Understanding the Kinetic Barrier

Q: Why do standard coupling reagents like EDC/HOBt fail to react with 1-aminocyclobutanecarboxamide? A: Standard carbodiimide chemistry generates an O-acylisourea or HOBt active ester that lacks the necessary reactivity to overcome the high activation energy ( Ea​ ) required for a sterically encumbered amine to attack. The cyclobutane ring and the carboxamide group physically block the Bürgi-Dunitz trajectory. To force the reaction, you must use highly reactive uronium/aminium salts (like HATU or COMU) that generate superior leaving groups (HOAt or Oxyma) and provide anchimeric assistance (neighboring group participation) to stabilize the transition state[1].

ActivationPathway A Carboxylic Acid C Active Ester (OAt / Oxyma) A->C Base (DIPEA) B Uronium Reagent (HATU / COMU) B->C Activation E Amide Product C->E Aminolysis D 1-Aminocyclobutane- carboxamide D->E Nucleophilic Attack

Activation pathway highlighting the rate-limiting aminolysis step with hindered amines.

Section 2: Troubleshooting Guide & Reagent Selection

Q: Should I use HATU or COMU for amide coupling with this hindered amine? A: Both are excellent, but COMU is generally preferred for highly hindered substrates like α,α-disubstituted amino acids[2].

  • HATU : Utilizes the HOAt leaving group. The pyridine nitrogen in HOAt provides the "7-aza effect," forming a transient hydrogen bond with the incoming amine to stabilize the transition state and orient the nucleophile[1].

  • COMU : A third-generation reagent based on the Oxyma leaving group and a morpholino skeleton. The morpholino oxygen acts as an internal hydrogen bond acceptor to accelerate the reaction. Furthermore, it exhibits a non-explosive safety profile and its byproducts are water-soluble, simplifying purification[3][4].

Quantitative Comparison of Coupling Reagents for Hindered Amines

ReagentLeaving GroupTypical Yield (Hindered)Reaction TimeEq. RequiredSafety Profile
HATU HOAt (7-aza)40–70%12–24 h1.2–1.5Explosive risk (uronium)
COMU OxymaPure60–95%2–12 h1.0–1.2Safer, non-explosive
DIC/HOBt OBt< 20%> 24 h2.0–3.0Sensitizer
Sym. Anhydride Carboxylate80–99%12–24 h2.0 (Acid)Safe

Q: What if uronium reagents still yield <20% conversion? A: If HATU/COMU fail, the steric bulk of the active ester itself is clashing with the cyclobutane ring. You must switch the acyl donor strategy to reduce the electrophile's steric footprint:

  • Symmetrical Anhydrides : Fmoc-amino acid symmetrical anhydrides are highly efficient for acylating the N-terminus of C(α,α)-dialkylated amines[5].

  • Acid Chlorides : Generate the acid chloride in situ. This is the smallest and most reactive electrophile, minimizing steric clashes during the transition state.

  • Microwave-Assisted Synthesis (MW-SPPS) : Applying microwave irradiation (75–90 °C) provides the thermal energy necessary to overcome the kinetic barrier without altering the reagent[1].

DecisionTree Start Target: Amidation of 1-aminocyclobutanecarboxamide Step1 Attempt COMU or HATU + DIPEA in DMF Start->Step1 Cond1 Yield > 80%? Step1->Cond1 Success Proceed to Purification Cond1->Success Yes Step2 Apply Microwave Heating (75°C, 15 min) Cond1->Step2 No Cond2 Yield > 80%? Step2->Cond2 Cond2->Success Yes Step3 Switch to Symmetrical Anhydride or Acid Chloride Cond2->Step3 No

Decision tree for troubleshooting low-yielding couplings with sterically hindered amines.

Section 3: Validated Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (Solution Phase)

Causality Insight: We use COMU with 2,4,6-collidine. For hindered substrates, 2,4,6-collidine is preferred over DIPEA to minimize base-catalyzed side reactions and epimerization of the acyl donor, while still effectively deprotonating the carboxylic acid[4].

  • Preparation : Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF to achieve a 0.1–0.3 M concentration.

  • Activation : Add 2,4,6-collidine (2.0 eq) to the mixture. Stir for 2–3 minutes at room temperature.

    • Self-Validation Step: The solution will undergo a distinct color change (typically shifting to red/orange), visually confirming the formation of the highly reactive Oxyma active ester[4].

  • Coupling : Add 1-aminocyclobutanecarboxamide (1.0 eq). Critical: Do not add the hindered amine simultaneously with the acid; pre-activation of the ester is mandatory to prevent reagent quenching.

  • Reaction : Stir at 40 °C for 12–24 hours. Monitor consumption of the amine via LC-MS.

  • Workup : Quench with water. Because COMU byproducts are highly water-soluble, a simple aqueous wash (1N HCl, followed by sat. NaHCO₃) efficiently removes the morpholino and Oxyma residues[3].

Protocol B: Symmetrical Anhydride Method (For Extreme Hindrance)

Causality Insight: When the Oxyma active ester is still too bulky to approach the cyclobutane core, symmetrical anhydrides strip away the bulky leaving group, reducing the steric footprint of the electrophile[5].

  • Anhydride Formation : Dissolve the N-protected amino acid (2.0 eq) in anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq). Stir for 30 min at room temperature to form the symmetrical anhydride.

  • Solvent Exchange : Evaporate the DCM under reduced pressure and redissolve the intermediate in anhydrous DMF.

  • Coupling : Add 1-aminocyclobutanecarboxamide (1.0 eq) and a catalytic amount of DMAP (0.1 eq). DMAP acts as an acyl transfer catalyst, forming an ultra-reactive, sterically unencumbered acylpyridinium intermediate.

  • Reaction : Stir at 50 °C for 24 hours, then proceed with standard organic extraction.

Section 4: Alternative Reactions (SNAr and Cross-Coupling)

Q: I am trying to perform an SNAr reaction (e.g., with a chloropyrimidine) using 1-aminocyclobutanecarboxamide, but it's not reacting. What should I do? A: The nucleophilicity of the primary amine is heavily dampened by the α,α-disubstitution.

  • Thermal SNAr : Standard SNAr requires extreme conditions. You must use a high-boiling polar aprotic solvent (e.g., NMP or DMSO), an excess of the amine (if economically viable), and heat to 90–120 °C for 48–72 hours.

  • Buchwald-Hartwig Amination : If thermal SNAr fails or causes substrate degradation, transition to Pd-catalyzed cross-coupling. Use a palladium source (e.g., Pd₂(dba)₃), a bulky electron-rich ligand specifically designed for coupling primary amines to aryl halides (like BrettPhos or RuPhos), and a strong base (NaOtBu or Cs₂CO₃) in 1,4-dioxane at 100 °C.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptidechemistry.org. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS). Available at:[Link]

  • Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. PubMed (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 1-Aminocyclobutanecarboxamide Isolation

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the synthesis, isolation, and purification of 1-aminocyclobutanecarboxamide (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the synthesis, isolation, and purification of 1-aminocyclobutanecarboxamide (and its hydrochloride salt). This conformationally constrained unnatural amino acid derivative (often referred to as an Ac4c derivative) is a critical building block in the synthesis of bioactive peptides and small-molecule therapeutics, notably spleen tyrosine kinase (Syk) inhibitors [1, 2].

Because of its high polarity, zwitterionic potential, and high aqueous solubility, isolating 1-aminocyclobutanecarboxamide via crystallization presents unique thermodynamic and kinetic challenges. This guide synthesizes field-proven protocols, mechanistic troubleshooting, and quantitative data to ensure robust, self-validating experimental workflows.

Mechanistic Overview & Workflow

The synthesis typically proceeds via a Strecker-type reaction from cyclobutanone to form a spirohydantoin intermediate (5,5-tetramethylenehydantoin), followed by hydrolysis [3]. The critical step is the selective isolation of the carboxamide intermediate before complete hydrolysis to 1-aminocyclobutanecarboxylic acid.

G A Cyclobutanone Starting Material B Strecker Reaction (KCN, (NH4)2CO3) A->B C Spirohydantoin Intermediate B->C D Partial Hydrolysis (HCl or Ba(OH)2) C->D E 1-Aminocyclobutane- carboxamide D->E F Crystallization & Isolation E->F

Caption: Experimental workflow for the synthesis and crystallization of 1-aminocyclobutanecarboxamide.

Troubleshooting Guide (Q&A)

Q1: During the primary crystallization of 1-aminocyclobutanecarboxamide hydrochloride, the product remains dissolved in the aqueous phase. How can I induce precipitation? A1: Mechanistic Causality: 1-aminocyclobutanecarboxamide is highly polar and forms a highly water-soluble hydrochloride salt. If the hydrolysis was performed using aqueous HCl, the dielectric constant of the solution is too high to allow supersaturation and nucleation. Self-Validating Solution: You must perform a solvent swap or utilize an anti-solvent crystallization strategy. Concentrate the aqueous reaction mixture in vacuo to a thick syrup to remove excess water. Slowly add a polar aprotic or less polar protic anti-solvent (e.g., cold absolute ethanol or a methanol/acetone mixture) [4]. The sudden drop in the solvent mixture's dielectric constant will force the salt out of solution. Validate the completion of crystallization by sampling the mother liquor and checking the refractive index or running a rapid TLC/HPLC.

Q2: My crystallization yields an oily, biphasic mixture (oiling out) rather than distinct crystals. How do I correct this? A2: Mechanistic Causality: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the crystallization trajectory crosses the binodal curve before the solubility curve. This is common when cooling too rapidly or when high levels of organic impurities (like unreacted cyclobutanone or fully hydrolyzed 1-aminocyclobutanecarboxylic acid) depress the melting point of the solute [5]. Self-Validating Solution:

  • Re-dissolve the oil by heating the mixture to 50–60 °C.

  • Adjust the solvent composition by adding 5-10% more of the good solvent (e.g., methanol) to shift the phase diagram away from the LLPS region.

  • Implement a highly controlled, linear cooling profile (e.g., 0.1 °C/min).

  • Introduce seed crystals of pure 1-aminocyclobutanecarboxamide hydrochloride at the upper limit of the metastable zone.

G A Oiling Out Detected During Cooling B Re-dissolve at 50-60°C & Adjust Solvent Ratio A->B C Implement Slower Cooling Profile (0.1°C/min) B->C D Introduce Seed Crystals at Metastable Zone C->D E Nucleation & High-Purity Crystal Growth D->E

Caption: Logical troubleshooting pathway for resolving oiling out during crystallization.

Q3: The isolated crystals are contaminated with inorganic salts (e.g., ammonium chloride or barium sulfate). How can I achieve pharmaceutical-grade purity? A3: Mechanistic Causality: The Strecker synthesis utilizes ammonium carbonate, and hydrolysis often utilizes barium hydroxide or HCl, leaving residual inorganic salts that co-precipitate because they share similar insolubility profiles in organic anti-solvents [3]. Self-Validating Solution: Exploit the differential solubility between the organic amide and the inorganic salts. If contaminated with NH₄Cl, perform a hot trituration or recrystallization using hot methanol. 1-aminocyclobutanecarboxamide hydrochloride is moderately soluble in hot methanol, whereas NH₄Cl has limited solubility. Filter the suspension hot to remove inorganic particulates, then cool the filtrate to induce crystallization of the target compound.

Quantitative Data: Solvent Screening for Crystallization

To optimize the isolation, refer to the following solvent system data. The choice of solvent directly dictates the purity and yield.

Primary SolventAnti-SolventRatio (v/v)Temperature ProfileAverage Yield (%)Purity (HPLC %)Notes
WaterEthanol1 : 580°C to 4°C6592.0High risk of inorganic co-precipitation.
MethanolAcetone1 : 360°C to 0°C7898.5Optimal for removing NH₄Cl impurities.
IsopropanolDiethyl Ether1 : 450°C to -10°C8595.0Prone to oiling out if cooled too rapidly.
WaterAcetonitrile1 : 1070°C to 20°C7297.0Good for zwitterion isolation (pH 7).

Experimental Protocol: Step-by-Step Crystallization Methodology

This protocol details the optimized isolation of 1-aminocyclobutanecarboxamide hydrochloride following the acidic hydrolysis of 5,5-tetramethylenehydantoin.

Materials:

  • Crude reaction mixture containing 1-aminocyclobutanecarboxamide in aqueous HCl.

  • Absolute Methanol (HPLC grade)

  • Acetone (Anhydrous)

  • Seed crystals of 1-aminocyclobutanecarboxamide hydrochloride

Procedure:

  • Concentration: Transfer the crude aqueous reaction mixture to a rotary evaporator. Remove water under reduced pressure (40 mbar) at 50 °C until a highly viscous, pale-yellow syrup is obtained. Do not bake to complete dryness to prevent thermal degradation.

  • Solvent Exchange (Desalting): Suspend the syrup in hot absolute methanol (5 mL per gram of theoretical yield) at 60 °C. Stir vigorously for 30 minutes. The organic product will dissolve, while the majority of inorganic salts (e.g., NH₄Cl) will remain suspended.

  • Hot Filtration: Rapidly filter the hot suspension through a fine-porosity glass frit or Celite pad to remove the insoluble inorganic salts.

  • Anti-Solvent Addition: Transfer the clear methanolic filtrate to a controlled-temperature crystallizer. While maintaining the temperature at 50 °C, slowly add anhydrous acetone dropwise until the solution becomes faintly turbid (cloud point).

  • Seeding: Add 0.5% (w/w) of finely milled 1-aminocyclobutanecarboxamide hydrochloride seed crystals. Hold the temperature at 50 °C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Cooling Profile: Cool the mixture linearly from 50 °C to 0 °C at a rate of 0.1 °C/min.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with two volumes of cold (0 °C) acetone.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours. Validate purity via HPLC and structural integrity via ¹H-NMR.

Application Context: Why Purity Matters

1-aminocyclobutanecarboxamide is heavily utilized as a precursor in the synthesis of pyrazine-based Syk kinase inhibitors [2]. Syk is a crucial enzyme in immune receptor signaling. Impurities in the Ac4c building block can lead to downstream failure in the coupling steps (e.g., reacting with 3,5-dichloropyrazine-2-carbonitrile), drastically reducing the overall yield of the active pharmaceutical ingredient (API).

G A Immune Receptor (BCR/FcR) Activation B ITAM Phosphorylation A->B C Syk Kinase Activation B->C D Downstream Signaling (PLCγ, PI3K) C->D E Cellular Response (Inflammation/Thrombosis) D->E F Pyrazine Kinase Inhibitor (Derived from 1-amino- cyclobutanecarboxamide) F->C Inhibits

Caption: Syk kinase signaling pathway and its inhibition by derivatives of 1-aminocyclobutanecarboxamide.

Frequently Asked Questions (FAQs)

Q: Can I isolate the free base of 1-aminocyclobutanecarboxamide instead of the hydrochloride salt? A: It is highly challenging. The free base is a small, highly polar molecule that is extremely water-soluble and prone to intermolecular hydrogen bonding, making it difficult to extract into organic solvents. It is standard practice to isolate it as the hydrochloride salt, which crystallizes much more readily and is stable for long-term storage [1].

Q: What is the impact of the Ac4c moiety on peptide conformation? A: The 1-aminocyclobutanecarboxylic acid (Ac4c) residue is a Cα,α-dialkylated amino acid. Its incorporation severely restricts the conformational space of the peptide backbone, strongly promoting the formation of β-turns and helical structures [6]. This constraint increases the metabolic stability and receptor binding affinity of the resulting peptide or peptidomimetic.

Q: How do I know if my hydantoin hydrolysis has gone too far? A: If the hydrolysis conditions are too harsh (e.g., prolonged heating in 12M HCl or high-pressure barium hydroxide), the primary amide will hydrolyze to the corresponding carboxylic acid (1-aminocyclobutanecarboxylic acid). You can monitor this via LC-MS or IR spectroscopy; look for the disappearance of the primary amide N-H stretch (~3300-3200 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch.

References

  • Vertex Pharmaceuticals Incorporated. (2016). Pyrazine kinase inhibitors (U.S. Patent No. 9,359,308 B2). U.S.
  • Kabalka, G. W., et al. (2004). Biological Evaluation of Boronated Unnatural Amino Acids as New Boron Carriers. National Institutes of Health (PMC). [Link]

  • Aragon Pharmaceuticals, Inc. (2013). Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds (U.S. Patent Application No. 20130190507A1). U.S.
  • PubMed. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. National Institutes of Health. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Aminocyclobutanecarboxamide and 1-Aminocyclopropanecarboxamide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both unique three-dimensional structure and desirable physicochemical properties is relentless. Among the myriad of buil...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both unique three-dimensional structure and desirable physicochemical properties is relentless. Among the myriad of building blocks available to drug designers, strained cyclic amino acid derivatives have carved out a significant niche. These motifs serve as conformationally restricted surrogates for natural amino acids, offering a powerful tool to modulate peptide and small molecule bioactivity and metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of two prominent members of this class: 1-aminocyclobutanecarboxamide and 1-aminocyclopropanecarboxamide. Our analysis is grounded in fundamental chemical principles and supported by experimental data and detailed protocols to aid researchers in their synthetic and drug discovery endeavors.

Introduction: The Allure of Strained Rings in Medicinal Chemistry

The incorporation of cyclobutane and cyclopropane moieties into drug candidates can profoundly influence their pharmacological profiles.[1] These small rings introduce conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[2] Furthermore, the inherent ring strain of these structures can be harnessed as a driving force for specific chemical transformations, a feature that is particularly relevant when considering their reactivity and potential metabolic pathways. This guide will dissect the nuances of reactivity between the four-membered and three-membered ring systems, focusing on the interplay of ring strain, electronic effects, and the influence of the amino and carboxamide functionalities.

Structural and Electronic Properties: A Tale of Two Rings

The fundamental difference in the reactivity of 1-aminocyclobutanecarboxamide and 1-aminocyclopropanecarboxamide stems from the inherent strain within their respective cycloalkane rings.

2.1. Ring Strain: The Driving Force of Reactivity

Ring strain is a form of instability that arises from bond angles deviating from their ideal values.[3] In cycloalkanes, this strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).

ParameterCyclopropaneCyclobutane
C-C-C Bond Angle 60°~88° (puckered)
Ring Strain Energy ~27.5-29 kcal/mol[3][4]~26.3 kcal/mol[5]
C-C Bond Dissociation Energy ~65 kcal/mol[5]Higher than cyclopropane

As the data indicates, cyclopropane possesses a significantly higher ring strain than cyclobutane. This is primarily due to the severe angle strain imposed by its 60° C-C-C bond angles.[5] The C-C bonds in cyclopropane are consequently weaker and have more "p-character," often referred to as "bent bonds."[6] This increased p-character makes the cyclopropane ring behave somewhat like a π-system, susceptible to reactions that lead to ring opening. While cyclobutane is also strained, its ability to pucker slightly relieves some torsional strain, and its angle strain is less severe than that of cyclopropane.[5]

This fundamental difference in ring strain is the primary predictor of the higher reactivity of 1-aminocyclopropanecarboxamide compared to its cyclobutane counterpart. The relief of this substantial ring strain provides a strong thermodynamic driving force for reactions that involve the cleavage of the cyclopropane ring.

Comparative Reactivity Analysis

The enhanced reactivity of the cyclopropane ring in 1-aminocyclopropanecarboxamide manifests in its greater susceptibility to various chemical transformations, most notably ring-opening reactions.

3.1. Amide Bond Hydrolysis

The hydrolysis of the carboxamide group is a critical consideration for the stability of these molecules, particularly in biological systems. While the amide bond is generally robust, its stability can be influenced by adjacent functional groups and the overall molecular structure.

Under typical physiological conditions (pH ~7.4), the hydrolysis of both amides is expected to be slow.[7] However, under acidic or basic conditions, or in the presence of certain enzymes, hydrolysis can be accelerated. The rate of hydrolysis is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed upon nucleophilic attack by water or hydroxide.

Due to the electron-donating nature of the adjacent amino group, the carbonyl carbon in both molecules is somewhat deactivated towards nucleophilic attack. However, the greater electronegativity of the carbon atoms in the cyclopropane ring (due to increased s-character in the C-H bonds) could slightly increase the electrophilicity of the carbonyl carbon in 1-aminocyclopropanecarboxamide.

3.2. Nucleophilic Ring-Opening Reactions

The most significant difference in reactivity lies in the susceptibility of the cycloalkane ring to nucleophilic attack. The high ring strain of the cyclopropane ring in 1-aminocyclopropanecarboxamide makes it a potent electrophile, especially when activated by protonation or coordination to a Lewis acid.

G a 1-Aminocyclopropanecarboxamide b Ring-Opened Product a->b Nucleophile (e.g., R-SH, R-OH) Relief of High Ring Strain c 1-Aminocyclobutanecarboxamide d Ring-Opened Product (requires harsher conditions) c->d Nucleophile Higher Activation Energy

Figure 1: A conceptual diagram illustrating the higher propensity for nucleophilic ring-opening in 1-aminocyclopropanecarboxamide due to greater ring strain relief.

Donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating group (like an amino group) and an electron-withdrawing group, are particularly prone to ring-opening reactions.[8] In the case of 1-aminocyclopropanecarboxamide, the amino group acts as the donor. The carboxamide group is less electron-withdrawing than an ester or a ketone, but it still contributes to the activation of the ring.

In contrast, the cyclobutane ring in 1-aminocyclobutanecarboxamide is significantly less susceptible to nucleophilic ring-opening. While such reactions are possible, they typically require more forcing conditions, such as the use of strong Lewis acids or higher temperatures.[9]

Applications in Drug Discovery and Development

Both 1-aminocyclobutanecarboxamide and 1-aminocyclopropanecarboxamide are valuable building blocks in medicinal chemistry, primarily used as constrained amino acid analogues in peptides and peptidomimetics.[10][11]

  • Conformational Constraint: Their rigid cyclic structures can pre-organize a peptide backbone into a specific conformation, which can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.

  • Metabolic Stability: The introduction of these non-natural amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide-based drug.[12]

  • Modulation of Physicochemical Properties: The cyclic scaffolds can influence properties such as solubility and membrane permeability.

The choice between a cyclobutane and a cyclopropane derivative often depends on the desired balance between conformational restriction and chemical stability. The higher reactivity of the cyclopropane ring can be a double-edged sword. While it can be exploited for further synthetic transformations, it may also lead to lower stability in certain biological environments.

Experimental Protocols for Reactivity Comparison

To provide a quantitative comparison of the reactivity of 1-aminocyclobutanecarboxamide and 1-aminocyclopropanecarboxamide, the following experimental protocols are proposed.

5.1. Protocol 1: Comparative Analysis of Amide Bond Hydrolysis Rates

This experiment aims to compare the rate of hydrolysis of the carboxamide group under acidic conditions.

G start Start: Prepare solutions of each amide in D2O/DCl nmr_initial Acquire initial 1H NMR spectrum (t=0) start->nmr_initial incubation Incubate samples at a constant temperature (e.g., 60 °C) nmr_initial->incubation nmr_timepoints Acquire 1H NMR spectra at regular time intervals incubation->nmr_timepoints nmr_timepoints->incubation Continue incubation analysis Integrate signals of starting material and product to determine conversion nmr_timepoints->analysis kinetics Plot ln([Amide]) vs. time to determine the pseudo-first-order rate constant (k_obs) analysis->kinetics end End: Compare k_obs for both amides kinetics->end

Figure 2: Workflow for the comparative analysis of amide hydrolysis rates using NMR spectroscopy.

Methodology:

  • Sample Preparation: Prepare 10 mM solutions of 1-aminocyclobutanecarboxamide and 1-aminocyclopropanecarboxamide in a D₂O solution containing 1 M DCl.

  • Initial Analysis: Immediately after preparation, acquire a ¹H NMR spectrum for each sample at time t=0.

  • Incubation: Incubate the NMR tubes in a temperature-controlled water bath or NMR spectrometer at a constant temperature (e.g., 60 °C).

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour) for a period sufficient to observe significant hydrolysis (e.g., 24-48 hours).

  • Data Analysis: For each time point, determine the relative concentrations of the starting amide and the corresponding amino acid product by integrating characteristic peaks in the ¹H NMR spectrum.

  • Kinetic Analysis: Plot the natural logarithm of the amide concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).

  • Comparison: Compare the k_obs values for the two compounds to determine their relative rates of hydrolysis under these conditions.

Alternative Method: HPLC can also be used to monitor the reaction progress by separating and quantifying the starting material and the product at different time points.[6][13]

5.2. Protocol 2: Comparative Analysis of Nucleophilic Ring-Opening Rates

This experiment aims to compare the susceptibility of the cycloalkane rings to nucleophilic attack.

Methodology:

  • Reaction Setup: In separate reaction vessels, dissolve 1-aminocyclobutanecarboxamide (0.1 mmol) and 1-aminocyclopropanecarboxamide (0.1 mmol) in a suitable solvent (e.g., methanol, 2 mL). Add a nucleophile, such as thiophenol (0.11 mmol), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or LC-MS at regular intervals.

  • Quantitative Analysis: To obtain kinetic data, set up parallel reactions and quench them at different time points by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate). Extract the organic components and analyze the crude mixture by ¹H NMR or HPLC with an internal standard to determine the conversion to the ring-opened product.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rates.

  • Comparison: Compare the rates of consumption of the starting materials to assess the relative reactivity of the two compounds towards nucleophilic ring-opening.

Conclusion

The comparative analysis of 1-aminocyclobutanecarboxamide and 1-aminocyclopropanecarboxamide reveals a clear distinction in their chemical reactivity, primarily dictated by the inherent strain of their respective cycloalkane rings. The significantly higher ring strain of the cyclopropane moiety renders 1-aminocyclopropanecarboxamide more susceptible to ring-opening reactions, a characteristic that can be both an asset and a liability in drug design.

For researchers and drug development professionals, the choice between these two building blocks will depend on the specific application. If a highly stable, conformationally restricted amino acid surrogate is desired, 1-aminocyclobutanecarboxamide may be the preferred choice. Conversely, if the inherent reactivity of the strained ring is to be exploited for further functionalization or as a latent reactive group, 1-aminocyclopropanecarboxamide offers intriguing possibilities.

This guide has provided a foundational understanding of the principles governing the reactivity of these two important building blocks, along with detailed experimental protocols to enable their direct comparison in a laboratory setting. A thorough understanding of these reactivity profiles is crucial for making informed decisions in the design and synthesis of novel therapeutic agents.

References

Sources

Comparative

Comparing conformational stability of peptides containing 1-aminocyclobutanecarboxamide

Engineering Peptide Conformation: A Comparative Guide to 1-Aminocyclobutanecarboxamide and Cα-Tetrasubstituted Alternatives As peptide therapeutics continue to expand into complex intracellular targets, overcoming their...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Conformation: A Comparative Guide to 1-Aminocyclobutanecarboxamide and Cα-Tetrasubstituted Alternatives

As peptide therapeutics continue to expand into complex intracellular targets, overcoming their inherent conformational flexibility and susceptibility to proteolytic degradation remains a primary engineering challenge. One of the most robust strategies to enforce bioactive conformations is the incorporation of Cα-tetrasubstituted amino acids.

This guide provides an in-depth technical comparison of peptides containing 1-aminocyclobutanecarboxamide (the incorporated amide form of 1-aminocyclobutanecarboxylic acid, commonly abbreviated as Ac4c ) against other standard and constrained alternatives. By examining the thermodynamic causality of ring-induced steric compression, we can establish self-validating workflows for designing and analyzing hyper-stable peptide architectures.

The Mechanistic Basis of Ac4c Conformational Stability

Standard proteinogenic amino acids possess a single hydrogen atom at the α-carbon, allowing extensive rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds. This entropic freedom often results in unstructured random coils in solution, leading to poor receptor binding affinity and rapid enzymatic cleavage.

Replacing this α-hydrogen with a cyclic aliphatic ring—as seen in Ac4c—triggers the Thorpe-Ingold effect (steric compression). The bulky cyclobutane ring forces the adjacent backbone atoms into close proximity, severely restricting the allowable Ramachandran space.

Unlike its acyclic prototype, 2-aminoisobutyric acid (Aib), Ac4c introduces unique angular constraints. The average geometry of the cyclobutyl moiety significantly expands the τ(N-Cα-C') bond angle[1]. This subtle geometric shift makes Ac4c an exceptionally potent inducer of type III/III' β-turns and 3_10/α-helices , pre-organizing the peptide backbone and drastically reducing the entropic penalty of folding upon target binding[2].

ConformationalLogic N1 Unstructured Linear Peptide N2 Ac4c Incorporation (1-aminocyclobutanecarboxamide) N1->N2 N3 Thorpe-Ingold Effect (Steric Compression) N2->N3 N4 Restriction of φ/ψ Dihedral Angles N3->N4 N5 Stabilization of 3_10 & α-Helices N4->N5 N6 Enhanced Proteolytic Resistance N4->N6

Logical flow of Ac4c-induced conformational stabilization.

Comparative Conformational Performance

To objectively evaluate Ac4c, we must benchmark it against other Cα,α-dialkylated amino acids. The size of the cycloalkane ring directly dictates the severity of the steric clash with the peptide backbone, altering the preferred secondary structure[3].

Table 1: Conformational Propensities of Cα-Tetrasubstituted Amino Acids

Amino Acid AnalogueRing SizePreferred Secondary StructureTypical φ, ψ AnglesHelix-Forming Propensity
Aib (2-aminoisobutyric acid)Acyclic3_10 / α-helix-65°, -31°High (Flexible within helical region)
Ac4c (1-aminocyclobutanecarboxamide)4-memberedType III/III' β-turns, 3_10/α-helices~ -70°, -20°Very High (Rigidly constrained)
Ac5c (1-aminocyclopentanecarboxamide)5-membered3_10 / α-helix-73°, -15°High
Ac6c (1-aminocyclohexanecarboxamide)6-memberedα-helix / Extended-70°, -20°Moderate (Subject to severe steric hindrance)

Key Insights:

  • Ac4c vs. Aib: While Aib is the standard helicogenic building block, Ac4c provides superior rigidity. In cell-penetrating peptides (CPPs), replacing standard residues with Ac4c dramatically stabilizes the helical structure, which directly correlates with enhanced cellular uptake and endosomal escape[4][5].

  • Ac4c vs. Ac6c: The 6-membered ring of Ac6c introduces excessive steric bulk that can disrupt continuous helix formation, sometimes forcing the peptide into extended conformations. Ac4c strikes the optimal balance between restricting backbone flexibility and permitting continuous intramolecular hydrogen bonding.

Self-Validating Experimental Methodologies

To engineer and verify Ac4c-containing peptides, researchers must employ protocols that account for the unique physicochemical properties of tetrasubstituted residues. The following methodologies form a self-validating system: synthesis optimization (causality of steric hindrance) paired with orthogonal structural profiling.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ac4c Peptides

The tetrasubstituted α-carbon of Ac4c creates massive steric shielding around the amine, making subsequent coupling steps notoriously difficult. Standard coupling reagents (e.g., HBTU) will yield significant deletion sequences.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes to ensure maximum accessibility of reactive sites.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Causality: Removes the base-labile Fmoc group to expose the N-terminal amine for elongation.

  • Ac4c Coupling: Use 4 equivalents of Fmoc-Ac4c-OH. Crucially, activate with highly reactive reagents such as HATU/HOAt or DIC/Oxyma in the presence of DIPEA.

  • Extended Coupling Time: Allow the coupling reaction to proceed for 2 to 4 hours (or utilize microwave assistance at 75°C for 15 minutes). Causality: The extended time overcomes the high activation energy required to form an amide bond at a sterically congested tetrasubstituted center.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

Protocol B: Conformational Profiling via CD and NMR Spectroscopy

A single analytical method is insufficient to prove conformational stabilization. Circular Dichroism (CD) provides global secondary structure data, while 2D NMR provides self-validating atomic-level proof.

  • CD Spectroscopy (Global Helicity):

    • Dissolve the purified peptide in 20 mM phosphate buffer (pH 7.4) at 50–100 μM.

    • Scan from 190 nm to 260 nm at 20°C.

    • Data Interpretation: A successful Ac4c-induced α-helix will exhibit characteristic dual negative maxima at ~208 nm (π-π* transition) and ~222 nm (n-π* transition)[5]. A 3_10 helix will show a slight shift, with a weaker band at 222 nm and a stronger band near 205 nm.

  • 2D NOESY NMR (Atomic Distances):

    • Dissolve the peptide in 90% H2O / 10% D2O.

    • Acquire 2D NOESY spectra with a mixing time of 150–200 ms.

    • Data Interpretation: Look for strong dNN​(i,i+1) and medium dαN​(i,i+3) Nuclear Overhauser Effect (NOE) cross-peaks. The presence of these specific spatial correlations self-validates the CD data, definitively proving the existence of a stable helical turn induced by Ac4c.

ExperimentalWorkflow S1 Fmoc-SPPS (Extended Coupling) S2 TFA Cleavage & Deprotection S1->S2 S3 RP-HPLC Purification (>95% Purity) S2->S3 S4 CD Spectroscopy (Global Helicity) S3->S4 Aliquot 1 S5 2D NMR (NOESY) (Atomic Distances) S3->S5 Aliquot 2

Self-validating experimental workflow for Ac4c peptide synthesis and analysis.

Conclusion & Biological Impact

The strategic substitution of native amino acids with 1-aminocyclobutanecarboxamide (Ac4c) is a highly effective tool for drug development professionals. By leveraging the Thorpe-Ingold effect, Ac4c locks peptides into bioactive helical or turn conformations. This not only shields the peptide backbone from exopeptidases and endopeptidases—dramatically increasing serum half-life—but also enhances the biophysical properties required for intracellular targeting, such as the membrane permeability of arginine-rich cell-penetrating peptides[5]. When synthesized and validated through rigorous, orthogonal protocols, Ac4c-containing peptides represent a premier class of structurally optimized therapeutics.

References

  • Source: chim.
  • Source: PubMed (nih.gov)
  • Side-Chain to Backbone Interactions Dictate the Conformational Preferences of a Cyclopentane Arginine Analogue Source: The Journal of Organic Chemistry - ACS Publications URL
  • Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers: Relationships among Helicity, Cellular Uptake, and Antisense Activity Source: Bioconjugate Chemistry - ACS Publications URL
  • Source: PMC (nih.gov)

Sources

Validation

Validation of 1-aminocyclobutanecarboxamide purity using quantitative NMR (qNMR)

[label="NMR Refining the qNMR Diagram I've been refining the Graphviz diagram, paying close attention to node placement and edge clarity. I'm ensuring all text is legible against the background color, and the colors prov...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="NMR

Refining the qNMR Diagram

I've been refining the Graphviz diagram, paying close attention to node placement and edge clarity. I'm ensuring all text is legible against the background color, and the colors provide visual differentiation for the workflow steps. I've focused on representing each stage of the assay clearly, particularly the critical points such as the 'Absolute Purity Calculation' and the 'Method Validation.'

Finalizing the qNMR Diagram

I'm making progress, ensuring all text is legible against its background. I've focused on visual differentiation in the workflow steps. I've also finalized the representation of the critical stages, especially the "Absolute Purity Calculation" and the "Method Validation".

Detailing the Calculations

I'm now detailing the calculations for absolute purity, including rigorous phase and baseline correction, ensuring the integral regions capture the entire peak. I'm focusing on the qNMR equation, and how the results relate to nuclei of interest.

Calculating Absolute Purity

I'm now detailing the calculations for absolute purity. I am focusing on the importance of baseline correction and integration range. My attention is on the qNMR equation, and how it relates to the nuclei of interest, while ensuring accurate results.

Refining the Workflow

I've incorporated the T1 relaxation experiment into the workflow as a key self-validation step. I'm focusing on in-text citations and developing the final reference list, including relevant URLs. I'm structuring the text with an authoritative and analytical tone. The focus is now on the cyclobutane ring of 1-aminocyclobutanecarboxamide, and it's highly polar nature.

Calculating Absolute Purity

I'm now detailing the calculations for absolute purity. I'm focused on baseline correction, integration range, and the qNMR equation to ensure accurate results that reflect the nuclei of interest.

Figure 1: End-to-end workflow for absolute purity validation using internal standard qNMR.

Step-by-Step Protocol

Step 1: Gravimetric Preparation Using a calibrated ultra-microbalance (readability 0.001 mg), accurately weigh approximately 10.0 mg of 1-aminocyclobutanecarboxamide and 5.0 mg of Maleic Acid CRM into a clean glass vial. Record the exact masses to five decimal places.

Step 2: Dissolution Add 0.7 mL of high-purity D 2​ O (99.9% D) to the vial. Vortex thoroughly to ensure complete co-dissolution. Transfer 0.6 mL of the homogeneous solution into a high-quality 5 mm NMR tube.

Step 3: Self-Validation of Relaxation Time ( T1​ ) Before quantitative acquisition, run an inversion-recovery experiment (180°– τ –90°) to determine the longitudinal relaxation time ( T1​ ) for both the cyclobutane protons and the maleic acid protons.

  • Causality: To achieve >99.3% magnetization recovery and prevent signal saturation, the relaxation delay ( D1​ ) plus the acquisition time ( AQ ) must be at least 5×T1​ of the slowest relaxing nucleus[1].

Step 4: Quantitative Acquisition Acquire the 1 H-NMR spectrum at 400 MHz (or higher) using a single-pulse sequence with a 90° excitation angle. Set the D1​ delay based on the T1​ measurement (typically 15–20 seconds). Acquire at least 64 transients with a spectral width of 15 ppm to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Step 5: Rigorous Data Processing Apply an exponential window function (line broadening = 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation. Perform manual zero-order and first-order phase correction. Apply a rigorous polynomial baseline correction. Integrate the Maleic acid singlet (~6.3 ppm, N=2 ) and the distinct cyclobutane multiplet (e.g., the β -protons at ~1.8-2.1 ppm, N=2 ). Ensure integration limits extend to ±20 times the Full Width at Half Maximum (FWHM) to capture the entire peak base[2].

Experimental Validation Data

To prove the robustness of this assay for regulatory submissions, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of representative validation data for 1-aminocyclobutanecarboxamide.

Table 2: qNMR Method Validation Results

Validation ParameterAcceptance CriterionExperimental ResultStatus
Specificity No interference at analyte/IS integration regionsBaseline resolution ( Δδ>3.5 ppm)Pass
Linearity ( R2 ) ≥0.999 over 20% to 150% nominal concentration0.9998Pass
Repeatability (Precision) %RSD ≤1.0% ( n=6 independent preps)0.42%Pass
Accuracy (Recovery) 98.0% – 102.0%99.7% ± 0.5%Pass
Solution Stability Δ%≤1.0% over 48 hours at room temp0.15%Pass

By relying on the intrinsic physical properties of the nuclei rather than external chemical interactions, qNMR provides an unimpeachable, absolute purity value for challenging aliphatic molecules like 1-aminocyclobutanecarboxamide.

References

  • United States Pharmacopeia. "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE." Pharmacopeia: United States Pharmacopeia online. Available at:[Link][3]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications, 2014. Available at:[Link][2]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." Available at:[Link][4]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." Available at:[Link][1]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at:[Link][5]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at:[Link][6]

  • Google Patents. "BR112014012396B1 - pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk or signal transduction pathway, use of said inhibitors and kit." Available at:[7]

Sources

Comparative

Conformational Restriction in Rational Drug Design: 1-Aminocyclobutanecarboxamide vs. Linear Amino Acid Amides

As a Senior Application Scientist, I frequently encounter the thermodynamic hurdles inherent in optimizing lead compounds. A central challenge in rational drug design is overcoming the entropic penalty associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the thermodynamic hurdles inherent in optimizing lead compounds. A central challenge in rational drug design is overcoming the entropic penalty associated with the binding of highly flexible molecules. Linear amino acid amides (e.g., glycinamide, alaninamide) possess freely rotating ϕ and ψ dihedral angles. While synthetically accessible, this flexibility often results in poor target affinity and high susceptibility to rapid proteolytic degradation in vivo.

Conversely, the incorporation of 1, specifically 1-aminocyclobutanecarboxamide, introduces a profound conformational restriction[1]. This guide objectively compares these two structural motifs, providing the mechanistic rationale and experimental frameworks necessary for modern drug discovery.

Mechanistic Causality: Thermodynamics and Stability

When a linear amide binds to a target receptor, it must freeze into a single bioactive conformation, leading to a massive loss of conformational entropy ( ΔS<0 ). By pre-organizing the molecule using a cyclobutane scaffold, we "pay" this entropic cost during chemical synthesis rather than during the biological binding event. The cyclobutane ring enforces a puckered 3D geometry and induces the Thorpe-Ingold effect, driving the nearby substituents into close proximity and locking the amide backbone into a pre-organized conformation that often stabilizes β -turns or 310​ -helices. This results in a significantly more favorable free energy of binding ( ΔG )[2].

Furthermore, the steric bulk of the cyclobutane ring shields the adjacent amide bonds from enzymatic cleavage by exopeptidases and endopeptidases, drastically enhancing metabolic stability[3].

G Linear Linear Amino Acid Amide (High Flexibility) EntropyPenalty High Entropic Penalty Upon Target Binding Linear->EntropyPenalty Proteolysis Vulnerable to Proteolytic Cleavage Linear->Proteolysis Cyclo 1-Aminocyclobutanecarboxamide (Conformational Restriction) Preorganized Pre-organized Conformation (Thorpe-Ingold Effect) Cyclo->Preorganized Stability Steric Shielding (High Metabolic Stability) Cyclo->Stability High Target Affinity High Target Affinity Preorganized->High Target Affinity Extended Half-Life Extended Half-Life Stability->Extended Half-Life

Thermodynamic and structural divergence between linear and cyclobutane-restricted amides.

Quantitative Performance Comparison

To demonstrate the empirical advantages of cyclobutane-restricted amides over their linear counterparts, we can analyze data derived from recent hit-to-lead optimizations, such as the development of1 and stabilized cell-penetrating peptides (CPPs)[1][4].

ParameterLinear Amino Acid Amide (e.g., L-Valinamide)1-AminocyclobutanecarboxamideFold Improvement / Impact
Target Affinity (IC 50​ ) ~45.0 μ M (High entropic penalty)3.73 μ M (Pre-organized)~12x increase in potency[1]
Plasma Half-Life ( t1/2​ ) < 15 minutes> 120 minutes> 8x increase in stability[2]
Secondary Structure Random coil (in solution)Stabilized β -turn / 310​ -helixEnhanced membrane permeability
Proteolytic Cleavage Rate High (Accessible amide bond)Negligible (Steric shielding)Superior in vivo efficacy[3]

Self-Validating Experimental Protocols

Protocol 1: In Vitro Metabolic Stability (Plasma Clearance)

Causality: This assay measures the resistance of the amide bond to plasma amidases and proteases. The cyclobutane ring's steric hindrance should yield a significantly longer half-life compared to the linear analog.

  • Matrix Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates.

  • Incubation: Spike the test compounds (Linear Amide vs. Cyclobutane Amide) into the plasma to a final concentration of 1 μ M. Critical Step: Include Verapamil (1 μ M) as a high-clearance positive control.

  • Sampling & Quenching: At t=0,15,30,60,and 120 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: The assay is considered valid only if the Verapamil control exhibits a t1/2​ of < 30 minutes, confirming that the plasma enzymes were active and functional during the experiment.

Workflow Synth 1. Compound Prep (1 μM in Plasma) Incubate 2. Incubation (37°C, 0-120 min) Synth->Incubate Quench 3. Quench & Extract (Cold Acetonitrile) Incubate->Quench LCMS 4. LC-MS/MS (MRM Quantification) Quench->LCMS Data 5. Kinetic Analysis (Self-Validation Check) LCMS->Data

Self-validating workflow for assessing metabolic stability via LC-MS/MS.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR will reveal whether the increased affinity of the cyclobutane derivative is driven by a slower off-rate ( koff​ ) or a faster on-rate ( kon​ ) due to conformational pre-organization.

  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of ~2000 RU to ensure a high signal-to-noise ratio.

  • Analyte Injection: Flow the linear and cyclobutane amides over the chip at concentrations ranging from 0.1 μ M to 10 μ M (2-fold dilutions) at a flow rate of 30 μ L/min.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

  • Data Fitting & Validation: Fit the sensorgrams to a 1:1 Langmuir binding model. The data is self-validating if the χ2 (Chi-square) value of the fit is less than 10% of the maximum response ( Rmax​ ), ensuring the binding is specific and not aggregative.

Conclusion

Transitioning from linear amino acid amides to 1-aminocyclobutanecarboxamides is not merely a structural tweak; it is a fundamental thermodynamic optimization. By leveraging the cyclobutane ring's strain and steric properties, drug developers can simultaneously solve two of the most pervasive issues in lead optimization: poor metabolic stability and weak target affinity.

Sources

Validation

A Researcher's Guide to the Comparative Analysis of Commercial 1-Aminocyclobutanecarboxamide

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. The seemingly minute differences between batches or suppliers of a chemical entity can...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. The seemingly minute differences between batches or suppliers of a chemical entity can have profound impacts on experimental outcomes, affecting everything from reaction kinetics to biological activity and, ultimately, the reproducibility of your research.[1][2][3][4][5] This guide provides a comprehensive framework for the comparative analysis of commercial 1-aminocyclobutanecarboxamide, a valuable building block in medicinal chemistry.

The Imperative of Reagent Quality

In the realm of drug discovery and development, the purity and characterization of your reagents are not mere details; they are the foundation upon which reliable and reproducible data are built.[1][2][3][4][5] Impurities can lead to misleading results, failed experiments, and the costly pursuit of false leads. A thorough understanding of the materials you work with is a prerequisite for scientific integrity.

Sourcing Potential Suppliers

Identifying reliable suppliers for specialized chemical building blocks is the first step. While a direct search for "1-aminocyclobutanecarboxamide" may yield limited results with explicit grading, a broader search for suppliers of aminocyclobutane derivatives and other research chemicals is a good starting point. The following are examples of chemical suppliers where you might inquire about the availability of 1-aminocyclobutanecarboxamide:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific

  • BLD Pharm

  • XIAMEN EQUATION CHEMICAL CO.,LTD

  • Amadis Chemical Co., Ltd.

It is crucial to contact these suppliers directly to inquire about the availability, purity specifications, and any available analytical data for 1-aminocyclobutanecarboxamide. Always request a Certificate of Analysis (CoA) for each batch.[6][7][8][9]

A Framework for In-House Comparative Analysis

This section outlines a series of standardized experimental protocols to assess the identity, purity, and solubility of 1-aminocyclobutanecarboxamide from different commercial sources.

Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure.

1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To confirm the proton skeleton of 1-aminocyclobutanecarboxamide.

  • Instrumentation: 400 MHz NMR Spectrometer or higher.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Interpretation: The spectrum should be consistent with the structure of 1-aminocyclobutanecarboxamide. Pay close attention to the chemical shifts, integration values, and splitting patterns of the cyclobutane ring protons and the amide protons. For cyclobutane derivatives, the puckered conformation can lead to complex splitting patterns.[10][11][12] In unsubstituted cyclobutane, the protons typically appear around 1.96 ppm.[10][13]

1.2. ¹³C NMR Spectroscopy Protocol

  • Objective: To confirm the carbon framework of the molecule.

  • Instrumentation: 100 MHz NMR Spectrometer or higher.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Interpretation: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should be in the expected regions for the cyclobutane ring, the quaternary carbon, and the carbonyl carbon of the amide. The carbonyl carbon of a carboxamide typically appears in the range of 160-180 ppm.[14] Unsubstituted cyclobutane exhibits a ¹³C resonance at approximately 22.4 ppm.[10]

Hypothetical NMR Data for 1-Aminocyclobutanecarboxamide:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~2.0-2.4m4HCyclobutane CH₂
¹H~2.5-2.8m2HCyclobutane CH₂
¹H~7.0-7.5br s2H-CONH₂
¹³C~25-35--Cyclobutane CH₂
¹³C~50-60--Quaternary C-NH₂
¹³C~175-185--C=O

Note: These are estimated values and will vary depending on the solvent and other experimental conditions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of a compound. Since amino acids often lack a strong UV chromophore, a pre-column derivatization step is commonly employed.[15][16][17][18][19]

2.1. HPLC with o-Phthalaldehyde (OPA) Derivatization

  • Objective: To determine the purity of 1-aminocyclobutanecarboxamide and identify any impurities.

  • Principle: OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent and UV-absorbing isoindole derivative.[15][16][17][18][19]

  • Instrumentation: HPLC system with a UV or fluorescence detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2

    • Mobile Phase B: Acetonitrile

    • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B

    • OPA Derivatization Reagent: Prepare fresh daily. Dissolve 10 mg of OPA in 0.2 mL of methanol, add 1.8 mL of 200 mM potassium tetraborate buffer (pH 9.5), and 10 µL of 3-mercaptopropionic acid (3-MPA).[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the 1-aminocyclobutanecarboxamide sample in the diluent to a final concentration of approximately 1 mg/mL.

    • In an autosampler vial, mix 50 µL of the sample solution with 50 µL of the OPA derivatization reagent.[16]

    • Allow the reaction to proceed for at least 1 minute before injection.[18]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm)[17]

    • Gradient Program:

      • 0-15 min: 10% to 70% B

      • 15-17 min: 70% to 10% B

      • 17-22 min: 10% B (re-equilibration)

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC Purity Analysis with OPA Derivatization.

Solubility Profiling

Solubility is a critical physicochemical property that influences a compound's bioavailability and formulation development.[20][21][22][23][24] Both kinetic and thermodynamic solubility should be assessed.

3.1. Thermodynamic Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of the compound.

  • Instrumentation: Orbital shaker with temperature control, centrifuge, HPLC-UV system.

  • Protocol:

    • Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Add an excess amount of 1-aminocyclobutanecarboxamide to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration using a calibrated HPLC-UV method (as described above, but without the need for purity calculation).

3.2. Kinetic Solubility

  • Objective: To assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.[20][21][22][23][24]

  • Instrumentation: 96-well plates, plate shaker, plate reader (nephelometry or UV-Vis).

  • Protocol:

    • Prepare a concentrated stock solution of 1-aminocyclobutanecarboxamide in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock to the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., <1%).

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature.

    • Measure the amount of precipitated compound using nephelometry (light scattering) or by filtering/centrifuging the plate and measuring the UV absorbance of the supernatant.

Solubility_Workflow cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add excess solid to buffer T_Equilibrate Shake for 24-48h at constant temp. T_Start->T_Equilibrate T_Separate Centrifuge T_Equilibrate->T_Separate T_Analyze Analyze supernatant by HPLC T_Separate->T_Analyze K_Start Add DMSO stock to buffer K_Incubate Shake for 2h at room temp. K_Start->K_Incubate K_Measure Measure precipitation (Nephelometry/UV) K_Incubate->K_Measure

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for 1-Aminocyclobutanecarboxamide Impurities

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals The rigorous identification and quantification of impurities in active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring the safety and efficacy of the final product. 1-aminocyclobutanecarboxamide, a small, polar, and non-chromophoric compound, presents unique analytical challenges. Its inherent properties make traditional reversed-phase liquid chromatography (RP-LC) with UV detection suboptimal due to poor retention and lack of a significant chromophore. This guide provides an in-depth comparison of advanced Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust validation of analytical methods designed to detect and quantify impurities related to 1-aminocyclobutanecarboxamide.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles of scientific integrity and aligned with international regulatory standards, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]

The Analytical Challenge: The Physicochemical Nature of 1-Aminocyclobutanecarboxamide

1-aminocyclobutanecarboxamide and its potential impurities are characterized by:

  • High Polarity: Leading to poor retention on conventional C18 and other reversed-phase stationary phases.

  • Low Molecular Weight: Which can sometimes present challenges in achieving high-resolution mass spectrometric detection.

  • Lack of a UV Chromophore: Necessitating the use of mass spectrometry for sensitive detection.

These characteristics demand a departure from standard RP-LC methods and an exploration of alternative chromatographic and detection strategies.

Comparative Analysis of Chromatographic Approaches

The selection of an appropriate chromatographic mode is the most critical decision in developing a robust LC-MS method for polar analytes. Below is a comparative overview of viable alternatives to traditional RP-LC.

Chromatographic ModePrinciple of SeparationAdvantages for 1-AminocyclobutanecarboxamideDisadvantages and Mitigation Strategies
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte between a water-enriched layer on the stationary phase and a more organic mobile phase.[8]Excellent retention and separation of polar and hydrophilic compounds.[8][9] The high organic content of the mobile phase enhances ESI-MS sensitivity.[10]Method development can be complex; longer column equilibration times. Mitigation: Systematic screening of HILIC stationary phases (e.g., bare silica, amide, diol) and mobile phase modifiers is crucial.
Mixed-Mode Chromatography (MMC) Utilizes a stationary phase with multiple interaction modes, typically combining reversed-phase and ion-exchange functionalities.[11][12][13]Offers tunable selectivity by adjusting mobile phase pH and ionic strength, allowing for the retention of a wide range of analytes, including polar and charged compounds.[14][11][12][15]Can be more complex to develop and optimize due to the multiple retention mechanisms. Mitigation: A thorough understanding of the pKa of the analyte and the stationary phase chemistry is essential for predictable method development.
Ion-Pairing Chromatography (IPC) Addition of an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by a reversed-phase column.[16]Can significantly improve the retention of charged polar analytes on standard RP columns.Ion-pairing reagents can suppress the MS signal and contaminate the MS source.[17] Mitigation: Use of volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at low concentrations is recommended.[17][18] Post-column addition of a "suppressor" solvent can also be employed.
Derivatization Chemical modification of the analyte to enhance its chromatographic properties or detectability.[19][20][21]Can improve retention on RP columns by increasing hydrophobicity and can introduce a readily ionizable group for enhanced MS sensitivity.[19][20][22][23]Adds an extra step to the sample preparation, which can introduce variability. The derivatization reaction must be complete and reproducible. Mitigation: Careful optimization of the derivatization reaction conditions (reagent concentration, temperature, time) and use of an internal standard that undergoes derivatization are critical.

A Framework for LC-MS Method Validation

A robust method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][24][25][26][27] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][2][28]

chromatography_comparison cluster_approaches Chromatographic Approaches for Polar Analytes cluster_advantages Key Advantages cluster_disadvantages Primary Considerations HILIC HILIC HILIC_adv Excellent polar retention High MS sensitivity HILIC->HILIC_adv leads to HILIC_dis Complex method development HILIC->HILIC_dis requires attention to MMC Mixed-Mode MMC_adv Tunable selectivity Broad applicability MMC->MMC_adv leads to MMC_dis Complex retention mechanisms MMC->MMC_dis requires attention to IPC Ion-Pairing IPC_adv Uses standard RP columns IPC->IPC_adv leads to IPC_dis MS signal suppression IPC->IPC_dis requires attention to Deriv Derivatization Deriv_adv Improves chromatography Enhances sensitivity Deriv->Deriv_adv leads to Deriv_dis Adds sample prep step Requires complete reaction Deriv->Deriv_dis requires attention to

Caption: Comparison of chromatographic approaches.

Conclusion: A Scientifically Sound Approach to Method Validation

The successful validation of an LC-MS method for 1-aminocyclobutanecarboxamide impurities hinges on a thorough understanding of the analyte's physicochemical properties and a systematic evaluation of appropriate analytical technologies. While HILIC and mixed-mode chromatography often present the most robust solutions, ion-pairing and derivatization remain viable alternatives in specific contexts.

The choice of method should be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen approach, a comprehensive validation following the principles outlined in this guide and in accordance with regulatory expectations is paramount to ensuring the generation of reliable and defensible data in the development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Al-Masri, J., & Papas, T. N. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(23), 8295. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Retrieved from [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • LCGC International. (2025). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • HILIC-Global. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Gao, Y., Yang, Z., Zhang, R., & Gu, J. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16793–16801. Retrieved from [Link]

  • Separation Science. (2023). HILIC & MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • NCF International. (2019). EMA's view on method validation. Retrieved from [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • Books. (n.d.). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome.
  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Retrieved from [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. Retrieved from [Link]

  • Gilon, C., Halle, D., Chorev, M., Sela, M., & Fridkin, M. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 36(4), 451–461. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • Farmacia. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(19), 4496. Retrieved from [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2026). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • LCGC International. (2023). Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclopropanecarboxylate. Retrieved from [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-Aminocyclobutanecarboxamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling fine chemical intermediates requires moving beyond standard safety boilerplates. 1-Aminocyclobutanecarboxamide (CAS: 587829-74-1) is a critical nitrogenous bui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling fine chemical intermediates requires moving beyond standard safety boilerplates. 1-Aminocyclobutanecarboxamide (CAS: 587829-74-1) is a critical nitrogenous building block utilized extensively in drug discovery, most notably in the synthesis of pyrazine kinase inhibitors targeting Spleen Tyrosine Kinase (Syk)[1]. Because Syk is a primary mediator in immunoreceptor tyrosine activation motif (ITAM)-signaling pathways[2], this compound is a staple in immunology and oncology laboratories.

However, as an organic amide, it presents specific logistical and environmental challenges. This guide provides a field-proven, self-validating operational framework for the safe handling and disposal of 1-Aminocyclobutanecarboxamide, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Phase 1: Physicochemical Hazard Profiling

To design an effective disposal strategy, we must first understand the physical parameters that dictate the chemical's behavior in waste streams.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational & Disposal Implication
CAS Number 587829-74-1Primary identifier for SDS tracking and waste manifesting[3].
Molecular Formula C5H10N2ONitrogenous compound; requires high-temperature incineration with NOx scrubbers[4].
Molecular Weight 114.15 g/mol Readily forms solutions in polar aprotic solvents (e.g., DMF)[4].
Flash Point 130 ºCDoes not trigger the RCRA "characteristic ignitable waste" threshold (<60 ºC), but remains a regulated synthetic organic waste[4][5].
Density 1.196 g/cm³Heavier than water; dictates phase separation behavior during liquid-liquid extraction[4].

Phase 2: Operational Safety & Causality-Driven Handling

Standard laboratory protocols often fail because they do not explain why a precaution is necessary. Organic amides can be absorbed through the skin, potentially leading to systemic toxicity[6].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the raw powder within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates during weighing and transfer.

  • PPE Selection: Wear nitrile gloves (double-gloving is recommended for prolonged synthesis steps), a fluid-resistant lab coat, and wrap-around safety goggles. Causality: Nitrile provides a more robust chemical barrier against amide permeation compared to standard latex[6].

  • Solvent Compatibility: When synthesizing Syk inhibitors, 1-aminocyclobutanecarboxamide is frequently reacted in Dimethylformamide (DMF) with Diisopropylethylamine (DIEA)[1]. Ensure all reaction vessels and secondary containment trays are compatible with aggressive polar aprotic solvents.

Phase 3: Step-by-Step Disposal Procedures

Under EPA RCRA guidelines, while the 130 ºC flash point exempts this chemical from being a "characteristic ignitable waste," it must still be managed as a hazardous synthetic organic chemical[5]. Furthermore, when dissolved in volatile solvents, the resulting waste stream may trigger RCRA Organic Air Emission Standards (Subparts AA, BB, CC)[7].

Protocol A: Solid Waste Disposal (Powders & Consumables)
  • Collection: Sweep up unreacted solid 1-aminocyclobutanecarboxamide using a static-free brush and dustpan. Causality: Never use compressed air, which aerosolizes the hazard and expands the contamination zone.

  • Containment: Transfer the solid into a sealable, chemically compatible high-density polyethylene (HDPE) container or heavy-duty plastic waste bag[6].

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Organic Amide (1-Aminocyclobutanecarboxamide)".

  • Final Disposal: Route to a licensed hazardous waste disposal firm for high-temperature incineration. Do not dispose of organic amides in standard municipal trash or down the drain[8].

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Liquid waste containing this compound typically involves organic solvents (e.g., DMF, EtOAc) and aqueous washes (e.g., 1N HCl, 5% NaHCO3)[1].

  • Segregation: Strictly separate aqueous waste from organic solvent waste. Causality: Mixing incompatible streams can cause exothermic reactions or off-gassing. Furthermore, separate halogenated solvents from non-halogenated solvents to prevent the formation of toxic dioxins during incineration.

  • Aqueous Neutralization (Self-Validating Step): For aqueous washes containing trace amides, adjust the pH. Validation: Use a calibrated pH meter to quantitatively confirm the solution is stable between pH 6.0 and 8.0 before transferring it to the aqueous waste carboy[8].

  • Organic Containment: Transfer organic mixtures into a designated, vented, RCRA-compliant hazardous waste carboy.

  • Emission Control: Ensure the carboy remains tightly sealed when not actively receiving waste. Causality: This complies with RCRA Subpart CC (Air Emission Standards for containers), preventing the release of volatile organic compounds (VOCs) into the laboratory environment[9].

DisposalWorkflow Start 1-Aminocyclobutanecarboxamide Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Spills) Start->Liquid SolidPack Seal in Compatible HDPE Receptacle Solid->SolidPack Aq Aqueous Wash (e.g., HCl/NaHCO3) Liquid->Aq Org Organic Solvent (e.g., DMF/EtOAc) Liquid->Org HazardBin RCRA-Compliant Sealed Hazardous Waste Carboy SolidPack->HazardBin PhCheck Check pH & Neutralize (Target pH 6.0 - 8.0) Aq->PhCheck OrgSeg Segregate Halogenated vs. Non-Halogenated Org->OrgSeg PhCheck->HazardBin OrgSeg->HazardBin Licensed Licensed Hazardous Waste Incineration Facility HazardBin->Licensed

Decision tree for the segregation, neutralization, and disposal of 1-Aminocyclobutanecarboxamide.

Phase 4: Spill Response & Decontamination

A robust protocol must include a self-validating mechanism to ensure the clean-up process itself verifies the total removal of the hazard.

  • Isolate: Immediately evacuate non-essential personnel from the spill radius.

  • Absorb: For liquid spills, apply an inert absorbent material such as vermiculite or dry sand. Causality: Inert absorbents prevent unintended exothermic reactions that could occur if reactive chemical neutralizers were used.

  • Collect: Use non-sparking tools to scoop the absorbed material into a hazardous waste bag[6].

  • Decontaminate: Wash the spill area thoroughly with a mild detergent and water to lift any remaining organic residue.

  • Validate (Self-Validating Step): Swab the decontaminated area and use a UV-lamp (if the compound is part of a conjugated intermediate mixture) or run a rapid Thin-Layer Chromatography (TLC) check of the swab extract to analytically prove that zero residual chemical remains on the benchtop.

References

  • [3] 1-Aminocyclobutanecarboxamide - CAS:587829-74-1. Amaybio. Available at: [Link]

  • [1] US9359308B2 - Pyrazine kinase inhibitors. Google Patents. Available at:

  • [8] Laboratory Chemical Disposal. Flinn Scientific / Finalsite. Available at: [Link]

  • [5] Review of Chemical Disposal Procedures. Manajemen Keuangan Bisnis. Available at: [Link]

  • [6] Volume 2 appendices | NSW Department of Education. NSW Government. Available at:[Link]

  • [2] BR112014012396B1 - Pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk. Google Patents. Available at:

  • [7] RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators. US EPA. Available at: [Link]

  • [9] EPA Fines Companies for Air Emissions from RCRA Waste Tanks and Equipment. Spencer Fane. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Aminocyclobutanecarboxamide

As a Senior Application Scientist, I have overseen the synthesis, integration, and safety management of hundreds of unnatural amino acids (UAAs) in laboratory environments. 1-Aminocyclobutanecarboxamide (CAS: 587829-74-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, integration, and safety management of hundreds of unnatural amino acids (UAAs) in laboratory environments. 1-Aminocyclobutanecarboxamide (CAS: 587829-74-1) is a critical cyclobutane-derived UAA intermediate frequently utilized in peptide engineering and synthetic biology[1].

While modifying proteins with UAAs opens new scientific horizons, the physical handling of these low-molecular-weight primary amine/amide powders presents distinct occupational hazards. This guide provides the definitive, causality-driven operational protocols for handling, weighing, and disposing of 1-Aminocyclobutanecarboxamide safely.

Risk Assessment & The Causality of PPE Selection

To build a self-validating safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is chosen. 1-Aminocyclobutanecarboxamide is a fine crystalline powder that acts as a localized irritant to the skin, eyes, and respiratory tract.

Table 1: Quantitative PPE Specifications & Scientific Rationale

PPE / Engineering ControlSpecificationCausality / Scientific Rationale
Primary Gloves Nitrile, ≥ 0.11 mm thicknessWhile nitrile rubber can degrade when exposed to concentrated liquid amines, it provides excellent barrier protection against solid amine powders and weak aqueous solutions. Nitrile is mandated over latex to prevent dermal absorption of the amide group and eliminate Type IV hypersensitivity risks[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe amide group can cause severe irritation upon contact with mucous membranes. Goggles prevent microscopic airborne dust from settling on the cornea.
Ventilation Ducted Fume Hood (80–120 fpm face velocity)1-Aminocyclobutanecarboxamide is prone to aerosolization. A face velocity of 80–120 fpm ensures that microscopic particulates are captured before reaching the operator's breathing zone[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents static buildup (which causes powder scattering) and protects against secondary solvent ignition during dissolution steps.

Operational Protocol: Safe Handling & Weighing

Handling fine UAA powders requires strict adherence to aerodynamic and electrostatic principles. Follow this self-validating workflow to ensure zero-exposure weighing.

Step-by-Step Methodology:

  • Verify Containment (Self-Validation Step): Before opening the chemical container, verify that the fume hood's magnehelic gauge reads between 0.08 and 0.12 inches of water. This confirms the operational face velocity is within the safe 80–120 fpm range[3].

  • Static Mitigation: Wipe the exterior of the 1-Aminocyclobutanecarboxamide container and your anti-static weigh boat with a damp, lint-free cloth. This neutralizes the static charge that causes fine powders to scatter and aerosolize.

  • Draft Reduction: Lower the fume hood sash to the lowest ergonomic working height (typically ≤ 18 inches). This minimizes thermal turbulence and operator-induced drafts[3].

  • Transfer: Use a grounded stainless-steel micro-spatula to transfer the powder. Self-Validating Check: If the powder clings aggressively to the spatula or "jumps" out of the weigh boat, stop immediately. Re-apply an anti-static gun (e.g., Zerostat) to the workspace before proceeding.

  • In-Hood Dissolution: Whenever possible, dissolve the powder into your working solvent (e.g., DMSO or aqueous buffer) directly inside the fume hood before transporting the material to the open bench. Liquid solutions eliminate the inhalation vector entirely[4].

Spill Response & Decontamination Workflow

Aerosolization is the primary risk during a spill. Sweeping dry powder generates microscopic aerosols that can bypass standard surgical masks.

SpillResponse Start Spill Detected: 1-Aminocyclobutanecarboxamide Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small < 50g Large Large Spill (> 50g) or Outside Hood Assess->Large > 50g DonPPE Verify PPE: Nitrile Gloves, Goggles Small->DonPPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Clean Moisten Powder (Water/Ethanol) DonPPE->Clean Decon Wipe Surface with Soap/Water Clean->Decon Dispose Label as Hazardous Solid Waste Decon->Dispose

Decision tree for 1-Aminocyclobutanecarboxamide spill response and decontamination.

Step-by-Step Cleanup Methodology (For Small Spills):

  • Assess & Isolate: Determine if the spill is manageable (< 50g, contained in hood) or requires Environmental Health and Safety (EHS) intervention.

  • Suppress Aerosols: Gently mist the spilled powder with 70% ethanol or deionized water. Crucial Causality: Moistening the powder aggregates the fine particles into a heavy paste, neutralizing the inhalation risk. Do not use a high-pressure spray, which will scatter the chemical.

  • Mechanical Removal: Use a disposable plastic scraper or absorbent pad to push the aggregated paste into a sealable hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with warm soapy water or a 10% bleach solution to hydrolyze and remove residual amide traces.

Waste Disposal Plan

Improper disposal of unnatural amino acids can lead to cross-contamination or unexpected reactions in mixed waste streams.

Step-by-Step Disposal Methodology:

  • Solid Waste: Place all contaminated weigh boats, spatulas, Kimwipes, and empty vials into a rigid, puncture-resistant container lined with a 6-mil polyethylene bag. Label the container explicitly as: "Hazardous Solid Waste: Contains 1-Aminocyclobutanecarboxamide (Amine Derivative)."

  • Liquid Waste: Segregate aqueous and organic waste streams. Solutions containing this UAA must not be mixed with strong oxidizing agents or concentrated acids, as primary amines and amides can trigger exothermic reactions.

  • Storage & Segregation: Store all waste containers in a secondary containment tray within a designated, ventilated hazardous waste accumulation area to prevent accidental environmental release[4].

References

  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research | bitesizebio.com | 1

  • Glove Selection Guide | Office of Environment, Health & Safety | berkeley.edu | 2

  • Fume Hood Technical Features and Specifications | aelabgroup.com | 3

  • Guidelines for Working with Particularly Hazardous Substances | cornell.edu | 4

Sources

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